4-(Vinyloxy)butyl stearate
Description
Overview of Vinyl Ether Monomers in Polymer Synthesis
Vinyl ethers (VEs) are a class of organic compounds featuring a vinyl group directly attached to an oxygen atom of an ether linkage. This structure, specifically the electron-donating nature of the ether oxygen, renders the carbon-carbon double bond electron-rich. researchgate.netsoftbeam.net This inherent electronic property dictates their primary mode of polymerization: they are highly reactive toward cationic initiation but are generally not susceptible to radical or anionic polymerization, except in specific cases like alternating copolymerization with electron-deficient monomers. researchgate.net
The cationic polymerization of vinyl ethers can be initiated by various Lewis and Brønsted acids and has been a subject of extensive academic and industrial research. A significant breakthrough in this area was the development of living cationic polymerization, which allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific end-group functionalities. acs.org This level of control has made vinyl ethers valuable for creating advanced polymer architectures.
Polymers derived from vinyl ethers, known as poly(vinyl ether)s, exhibit a range of useful properties, including flexibility, impact resistance, and good low-temperature performance. acs.org Compared to other common monomer families like acrylates, vinyl ethers are often associated with low toxicity and reduced allergenic potential, making them attractive for a variety of applications. rsc.org
Table 1: Properties of Common Alkyl Vinyl Ether Monomers
| Monomer | Formula | Boiling Point (°C) | Density (g/mL at 25°C) |
|---|---|---|---|
| Ethyl Vinyl Ether (EVE) | C4H8O | 36 | ~0.75 |
| n-Butyl Vinyl Ether (nBVE) | C6H12O | 94 | ~0.77 |
| Isobutyl Vinyl Ether (iBVE) | C6H12O | 83 | ~0.76 |
| 1,4-Butanediol (B3395766) Vinyl Ether | C6H12O2 | 95 (°C/20 mmHg) | 0.939 |
Note: Data compiled from multiple sources. nasa.govsigmaaldrich.com
Historical Context of Long-Chain Vinyl Ethers in Materials Chemistry
The history of vinyl ether chemistry is significantly marked by the work of Walter Reppe in the 1930s. Reppe developed the first commercially viable process for synthesizing vinyl ethers, which involved the reaction of acetylene with alcohols at elevated temperatures and pressures in the presence of a basic catalyst. researchgate.netacademie-sciences.fr This foundational work, known as "Reppe chemistry," made a wide range of vinyl ether monomers accessible for the first time.
A pivotal moment in the history of polymer science involved a long-chain vinyl ether. In 1949, the observation that isobutyl vinyl ether could be polymerized to form a stereoregular, crystalline polymer was a landmark discovery. researchgate.netsoftbeam.net This finding predated the more famous discovery of stereoregular polypropylene by Ziegler and Natta and was instrumental in launching the field of stereochemical studies in polymers. researchgate.net
Historically, the commercial success of vinyl ether homopolymers has been modest compared to less expensive commodity polymers like acrylics and vinyl esters. researchgate.netsoftbeam.net However, their unique reactivity and the properties of the resulting polymers have ensured their continued importance in academic research and specialized industrial applications, such as radiation-cured coatings and specialty copolymers. researchgate.net The development of monomers bearing long alkyl chains, such as cetyl vinyl ether, has been explored for creating materials with specific properties like resilience and potential for molding applications. nasa.gov
Significance of 4-(Vinyloxy)butyl Stearate (B1226849) within the Family of Functional Vinyl Ethers
4-(Vinyloxy)butyl stearate is a bifunctional monomer that combines a polymerizable vinyl ether group with a long, hydrophobic stearate tail. The significance of this particular monomer lies at the intersection of performance, functionality, and sustainability.
The structure of this compound is derived from two distinct building blocks: 1,4-butanediol monovinyl ether and stearic acid. Stearic acid is a saturated fatty acid, a renewable resource derivable from plant and animal fats. The incorporation of this long C18 alkyl chain is expected to impart properties such as hydrophobicity, lubricity, and a waxy character to the resulting polymer.
A key aspect of its significance is the modern, sustainable synthetic route used to produce it and similar vinyl ether esters. Traditional esterification methods using acid catalysts are incompatible with the acid-labile vinyl ether group. nih.gov Recent research has demonstrated a highly efficient and sustainable method using the immobilized enzyme Candida antarctica lipase (B570770) B (CalB) as a catalyst. rsc.orgnih.gov This enzymatic process allows for the direct esterification of a hydroxyl-functional vinyl ether (like 1,4-butanediol vinyl ether) with a carboxylic acid (like stearic acid) under mild, solvent-free conditions with high conversion rates. nih.gov This bio-catalytic approach avoids harsh chemicals and complex protection-deprotection steps, aligning with the principles of green chemistry.
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C24H46O3 |
| Molecular Weight | 382.62 g/mol |
| Melting Point | 40-44 °C |
Source: chemicalbook.com
Academic Research Landscape of Vinyl Ether Functionalized Fatty Acid Esters
The academic research landscape for vinyl ether functionalized fatty acid esters, the class to which this compound belongs, is heavily influenced by the drive for sustainable and bio-based materials. rsc.org Researchers are actively exploring methods to utilize renewable resources like fatty acids to create new monomers that can be polymerized into functional materials. nih.gov
The development of enzymatic synthesis pathways is a central theme in this research area. The use of lipases, such as CalB, has been shown to be a versatile and efficient method for creating a library of vinyl ether ester monomers by varying the fatty acid and the hydroxyl-functional vinyl ether components. nih.govresearchgate.net This modular approach allows for the fine-tuning of monomer structure to control the properties of the final polymer, such as its architecture and thermal characteristics. researchgate.net
Research has demonstrated that these monomers can be polymerized via different mechanisms. The vinyl ether group is readily polymerized through cationic UV-curing, a rapid and energy-efficient process. nih.govresearchgate.net Furthermore, if the fatty acid component contains additional functionality, such as a carbon-carbon double bond (e.g., from 10-undecenoic acid), both cationic and radical polymerization can be employed to create different polymer structures and networks. researchgate.net This dual-cure potential makes these monomers highly attractive for applications in photocurable resins, coatings, and composites. nih.gov The overarching goal of this research is to create a new platform of sustainable, bio-based monomers that can replace petroleum-derived alternatives like acrylates, offering improved safety profiles and tailored performance. rsc.org
Properties
IUPAC Name |
4-ethenoxybutyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24(25)27-23-20-19-22-26-4-2/h4H,2-3,5-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMJLSUJRGRSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405511 | |
| Record name | 4-(Vinyloxy)butyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209072-71-9 | |
| Record name | 4-(Vinyloxy)butyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Vinyloxy Butyl Stearate
Esterification Routes for Stearic Acid Derivatization to Hydroxybutyl Stearate (B1226849) Precursors
The foundational step in the synthesis of 4-(vinyloxy)butyl stearate is the production of its precursor, 4-hydroxybutyl stearate. This is typically achieved through the esterification of stearic acid with 1,4-butanediol (B3395766). The most common method for this transformation is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.
The reaction between stearic acid and 1,4-butanediol can be catalyzed by various acids, with sulfuric acid (H₂SO₄) being a common choice. The process is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used, and the water formed during the reaction is continuously removed.
The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary. Since 1,4-butanediol is a primary diol, it is readily esterified. However, the reaction can yield both the monoester (4-hydroxybutyl stearate) and the diester (1,4-butanediyl distearate). To selectively synthesize the monoester, the molar ratio of the reactants is crucial. Using a larger excess of 1,4-butanediol can favor the formation of the monoester.
The choice of catalyst also influences the reaction rate and yield. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions. Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and various metal oxides, offer advantages in terms of easier separation from the reaction mixture and potential for recycling, contributing to a more sustainable process. The reaction temperature is another critical parameter, with higher temperatures generally increasing the reaction rate but also potentially promoting the formation of byproducts.
A study on the esterification of stearic acid with lower monohydroxylic alcohols highlighted the influence of reaction temperature and catalyst concentration on the conversion rate. For the reaction with 1-butanol, an increase in temperature from 35°C to 65°C significantly raised the yield of the corresponding ester abo.fi. Similarly, the concentration of the sulfuric acid catalyst was shown to impact the reaction kinetics, with higher concentrations leading to faster initial conversion abo.fi. While this study did not use 1,4-butanediol, the principles of optimizing temperature and catalyst loading are directly applicable to the synthesis of 4-hydroxybutyl stearate.
Vinyloxy Functionalization of 4-Hydroxybutyl Stearate: Reaction Pathways and Catalysis
Once 4-hydroxybutyl stearate is synthesized, the next step is the introduction of the vinyloxy group to the free hydroxyl function. Several methods are available for the vinylation of alcohols.
One of the oldest and most direct methods is the Reppe process, which involves the reaction of an alcohol with acetylene under basic conditions (e.g., using potassium hydroxide) at elevated temperatures and pressures. A greener and safer alternative to using gaseous acetylene is the use of calcium carbide (CaC₂) as an in-situ source of acetylene. This method has been shown to be effective for the vinylation of various primary and secondary alcohols in the presence of a superbasic catalytic system like KOH/DMSO tandfonline.com.
A more common and versatile laboratory-scale method is transvinylation or transetherification . This involves the reaction of the alcohol with a vinyl ether, such as vinyl acetate (B1210297) or ethyl vinyl ether, in the presence of a transition metal catalyst. A variety of catalysts have been developed for this purpose:
Palladium Catalysts: Palladium acetate, often in combination with a ligand like 2,2'-bipyridyl or 1,10-phenanthroline, has been used for the transfer vinylation of alcohols researchgate.net. These reactions can often be performed under mild conditions.
Iridium Catalysts: Iridium complexes have emerged as highly efficient catalysts for the synthesis of vinyl ethers from alcohols and vinyl acetate rsc.org.
Ruthenium Catalysts: Ruthenium complexes have also been explored for transvinylation reactions, offering an alternative to more common palladium and iridium catalysts researchgate.net.
The general mechanism of transition metal-catalyzed transvinylation involves the coordination of the catalyst to the vinyl donor, followed by nucleophilic attack of the alcohol (4-hydroxybutyl stearate) and subsequent elimination to yield the desired vinyl ether and a byproduct (e.g., acetic acid if vinyl acetate is used).
Multi-Step Synthesis of this compound: Optimization of Reaction Conditions and Yield
Step 1: Esterification Optimization
For the synthesis of 4-hydroxybutyl stearate, key parameters to optimize include:
Molar Ratio of Reactants: An excess of 1,4-butanediol is generally used to favor the formation of the monoester over the diester. The optimal ratio needs to be determined experimentally to maximize the yield of the desired precursor while minimizing the formation of the diester and facilitating purification.
Catalyst Type and Loading: The choice between homogeneous (e.g., H₂SO₄) and heterogeneous catalysts depends on the desired reaction conditions and purification strategy. The catalyst concentration should be optimized to achieve a reasonable reaction rate without causing significant side reactions.
Temperature and Reaction Time: The reaction is typically heated to facilitate the removal of water and increase the reaction rate. The optimal temperature and time are a trade-off between reaction completion and the potential for side reactions or product degradation.
Water Removal: Efficient removal of water, for instance by azeotropic distillation with a suitable solvent (like toluene) or by applying a vacuum, is crucial to drive the equilibrium towards the product.
Step 2: Vinyloxy Functionalization Optimization
For the vinylation of 4-hydroxybutyl stearate, the following factors are critical for optimization:
Choice of Vinylation Method: The selection between the Reppe process (or its calcium carbide variant) and transvinylation will depend on the available equipment, safety considerations, and desired scale.
Catalyst System: In the case of transvinylation, the choice of the transition metal (Pd, Ir, Ru) and any associated ligands can significantly impact the reaction efficiency and selectivity. The catalyst loading should be minimized to reduce costs and potential contamination of the final product.
Vinylating Agent: The choice of vinylating agent (e.g., vinyl acetate, ethyl vinyl ether) and its molar ratio relative to the 4-hydroxybutyl stearate will influence the reaction equilibrium and rate.
Solvent and Temperature: The reaction is typically carried out in an appropriate aprotic solvent. The temperature needs to be controlled to ensure a reasonable reaction rate while preventing catalyst decomposition or side reactions.
The purification of the intermediate and final products is also a critical aspect. After the esterification step, unreacted stearic acid and 1,4-butanediol, as well as the diester byproduct, need to be removed. Similarly, after the vinylation step, the catalyst and any unreacted starting materials must be separated from the final this compound. Techniques such as distillation, crystallization, and column chromatography are commonly employed for purification.
Investigation of Alternative Synthetic Strategies for this compound
Beyond the conventional two-step approach, alternative strategies for the synthesis of this compound can be considered. One promising alternative involves a convergent synthesis approach, where pre-functionalized building blocks are combined.
A notable example of an alternative strategy is the use of enzymatic catalysis . Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective catalysts for the synthesis of vinyl ether esters rsc.orgdiva-portal.orgnih.govresearchgate.net. In this approach, a hydroxyl-functional vinyl ether, such as 4-(vinyloxy)butanol, could be directly esterified with stearic acid.
The key advantage of enzymatic catalysis is the high selectivity of the enzyme, which can operate under mild reaction conditions. This avoids the harsh acidic or basic conditions and high temperatures often required in traditional chemical synthesis, which can be particularly beneficial for sensitive functional groups like vinyl ethers. The acid-lability of vinyl ethers makes their direct synthesis from carboxylic acids challenging with conventional catalysts, as side reactions can occur rsc.org. Enzymatic catalysis, however, can favor the esterification reaction kinetically, leading to high conversions with minimal byproducts rsc.org.
This enzymatic approach could potentially be a one-pot synthesis, offering a more streamlined and sustainable route to this compound. The reaction can often be performed in bulk (solvent-free) or in non-polar organic solvents, and the immobilized enzyme can be easily recovered and reused.
Green Chemistry Approaches in the Synthesis of this compound
Several principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign.
Use of Renewable Feedstocks: Stearic acid is a fatty acid that can be derived from renewable plant and animal fats, making it a bio-based starting material. 1,4-butanediol can also be produced from renewable resources.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct addition reactions, such as the vinylation with acetylene, have a high atom economy.
Use of Safer Solvents and Auxiliaries: The development of solvent-free reaction conditions is a key goal of green chemistry tandfonline.comtandfonline.com. For the esterification step, performing the reaction in bulk with vacuum removal of water avoids the use of potentially hazardous solvents like toluene (B28343). Similarly, some vinylation reactions can be carried out under solvent-free conditions.
Catalysis: The use of catalysts is a fundamental principle of green chemistry as they are more efficient than stoichiometric reagents.
Heterogeneous Catalysts: For the esterification step, using solid acid catalysts (e.g., zeolites, ion-exchange resins) simplifies purification, reduces waste, and allows for catalyst recycling nih.gov.
Enzymatic Catalysis: As mentioned in the previous section, enzymes are highly efficient and selective catalysts that operate under mild conditions and are biodegradable rsc.orgdiva-portal.orgnih.govresearchgate.net. The enzymatic synthesis of vinyl ether esters represents a significant green alternative.
Safer Chemistry: A key green chemistry approach in the vinylation step is the use of calcium carbide as a solid, stable, and easy-to-handle source of acetylene, which is a safer alternative to using highly flammable and pressurized acetylene gas tandfonline.comrsc.org.
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, with reduced environmental impact and improved safety.
Polymerization Pathways of 4 Vinyloxy Butyl Stearate
Cationic Polymerization of 4-(Vinyloxy)butyl Stearate (B1226849): Initiator Systems and Kinetic Studies
The conventional cationic polymerization of vinyl ethers like 4-(vinyloxy)butyl stearate proceeds via initiation, propagation, chain transfer, and termination steps. frontiersin.org The process is typically initiated by protic acids or Lewis acids in the presence of a proton source (initiogen) such as water or an alcohol. The key to a successful polymerization lies in the careful selection of the initiator system and reaction conditions to control the reactivity of the propagating carbocationic species.
Influence of Initiator Structure on Polymerization Efficiency
The choice of initiator is paramount in controlling the cationic polymerization of vinyl ethers. Initiator systems can range from simple protic acids to complex Lewis acid-initiogen pairs. For vinyl ethers, common initiators include systems like HI/I₂, which was one of the first systems to provide some level of control, and combinations of Lewis acids (e.g., BF₃·OEt₂, SnCl₄, AlCl₃, TiCl₄) with a cationogen. frontiersin.orggoogle.com
The efficiency of these initiators is often dictated by the stability of the carbocation formed and the nature of the counter-anion. A highly reactive, unstable carbocation can lead to uncontrolled polymerization and extensive chain transfer reactions, resulting in polymers with low molecular weight and broad dispersity. The structure of the initiator directly influences the counter-anion, which in turn affects the stability of the propagating chain end. For instance, the HI/I₂ system generates a nucleophilic iodide counter-anion that reversibly bonds with the carbocation, moderating its reactivity. acs.org
In the context of this compound, the bulky, non-polar stearate chain can influence the accessibility of the monomer to the catalytic site and the solvation of the propagating species. While specific efficiency data for this monomer is scarce, analogous systems using other long-chain alkyl vinyl ethers suggest that initiator systems that provide a balance between initiation rate and propagation rate are most effective. For example, using a system like isobutyl vinyl ether-HCl adduct combined with a mild Lewis acid such as SnCl₄ can provide good control. spsj.or.jp
Table 1: Representative Initiator Systems for Cationic Polymerization of Vinyl Ethers and Their General Characteristics This table presents data for the well-studied isobutyl vinyl ether (IBVE) as a model for this compound.
| Initiator System | Typical Temperature (°C) | Resulting Polymer Characteristics | Reference |
| HI/I₂ | -15 to 0 | Controlled molecular weight, narrow MWD | acs.org |
| BF₃·OEt₂ | -78 to 0 | Fast polymerization, often broad MWD | semanticscholar.org |
| SnCl₄ / Initiator | -78 to 0 | Controlled polymerization with appropriate initiator | spsj.or.jp |
| EtAlCl₂ / Initiator | -78 to 0 | Very fast, often uncontrolled polymerization | spsj.or.jp |
Mechanistic Insights into Chain Propagation and Termination in Cationic Systems
The propagation step in the cationic polymerization of this compound involves the sequential addition of monomer units to the growing carbocationic chain end. The stability of this oxocarbenium ion is a key feature of vinyl ether polymerization, as the oxygen atom's lone pair can delocalize the positive charge. This inherent stability reduces the likelihood of rearrangement reactions that can plague the polymerization of other olefins.
However, the propagating cation remains highly reactive and susceptible to two main competing reactions:
Chain Transfer: This is often the most significant molecular weight-limiting step. It typically occurs through the transfer of a proton from the growing chain end to a monomer molecule, terminating the original chain and creating a new one. The presence of the long, flexible butyl stearate chain could potentially facilitate intramolecular chain transfer, though this is less common than transfer to monomer.
Termination: This involves the irreversible collapse of the propagating ion pair. The carbocation combines with the counter-anion or a fragment thereof, permanently ending the chain's growth. The choice of a weakly coordinating counter-anion is crucial to minimize this event. acs.org
Kinetic studies of model vinyl ethers show that the rate of propagation is typically much faster than the rate of initiation in conventional systems, leading to a burst of polymerization at the start and often resulting in a broad molecular weight distribution. acs.org
Controlled/Living Cationic Polymerization of this compound
To overcome the limitations of conventional cationic polymerization, significant research has focused on developing controlled or "living" systems. A living polymerization is characterized by the absence of irreversible chain transfer and termination, allowing for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (dispersity, M_w/M_n ≈ 1), and the ability to form complex architectures like block copolymers. frontiersin.org
Development of Living Polymerization Systems for Monomer Control
Achieving a living cationic polymerization of vinyl ethers requires stabilizing the highly reactive carbocationic chain end. This is generally accomplished by establishing a rapid and reversible equilibrium between a minute amount of the active propagating species and a majority of dormant, covalent species. acs.org
Key strategies for achieving this include:
Use of Nucleophilic Counter-anions: Systems like HI/I₂ were pioneers in this area. The iodide counter-ion is nucleophilic enough to form a covalent C-I bond with the chain end, which can be reactivated by the Lewis acidic I₂. acs.org
Addition of Lewis Bases: In systems initiated by a Lewis acid, the addition of a neutral Lewis base (e.g., an ester like ethyl acetate (B1210297), or an ether like 1,4-dioxane) can reversibly complex with the propagating cation, taming its reactivity and shifting the equilibrium toward the dormant state. acs.orgnih.gov
Metal-Free Systems: More recently, metal-free initiating systems, such as those using strong organic Brønsted acids or HCl in combination with specific additives, have been developed to achieve living polymerization, which is advantageous for applications where metal contamination is a concern. acs.orgnih.gov
For a monomer like this compound, systems employing a weak Lewis acid (e.g., SnCl₄) in conjunction with an HCl-adduct initiator and a non-polar solvent like toluene (B28343) at low temperatures would be a promising approach to achieve living polymerization. spsj.or.jp
Synthesis of Well-Defined Poly(this compound) Architectures
The primary advantage of living polymerization is the ability to create polymers with precisely controlled structures. For poly(this compound), this opens up several possibilities:
Predictable Molecular Weight: The number-average molecular weight (M_n) can be controlled directly by the initial molar ratio of monomer to initiator ([M]₀/[I]₀).
Narrow Dispersity: Living systems typically yield polymers with very narrow molecular weight distributions (M_w/M_n < 1.2). rsc.org
Block Copolymers: Because the chain ends remain active after the initial monomer is consumed, a second monomer can be added to grow a new block. For example, a block copolymer of this compound and a more polar vinyl ether could be synthesized, leading to amphiphilic materials with a hydrophobic, waxy block and a hydrophilic block.
End-Functional Polymers: The living cationic chain end can be intentionally terminated with specific nucleophiles to introduce desired functional groups at the chain terminus.
The synthesis of such well-defined architectures from a fatty-acid-derived monomer like this compound is of significant interest for creating advanced materials such as novel surfactants, lubricants, or thermoplastic elastomers with unique phase behavior imparted by the crystallizable stearate side chains. google.com
Free Radical Polymerization Studies of this compound: Challenges and Strategies
The free radical polymerization of vinyl ethers, including this compound, is notoriously challenging. Unlike monomers such as acrylates or styrenes, which readily undergo free radical polymerization, vinyl ethers exhibit low reactivity in such systems. This reluctance is attributed to the electronic structure of the vinyl ether monomer and the stability of the resulting radical.
Challenges:
Low Radical Reactivity: The primary challenge lies in the nature of the propagating radical. When a radical initiator adds to the vinyl ether double bond, it forms a new radical on the alpha-carbon. This radical is not effectively stabilized by the adjacent oxygen atom. In fact, the electron-donating oxygen atom can destabilize the radical, making the propagation step slow and inefficient.
Chain Transfer: Vinyl ethers are prone to degradative chain transfer reactions with the initiator or solvent. The allylic protons on the butoxy portion of this compound can be susceptible to abstraction, leading to the termination of the growing polymer chain and the formation of a less reactive allylic radical.
Low Polymerization Rates and Molecular Weights: Due to the slow propagation and frequent chain transfer events, conventional free radical polymerization of vinyl ethers typically results in oligomers or low molecular weight polymers with broad molecular weight distributions. tandfonline.com
Strategies to Overcome Challenges:
Recent advancements in polymer chemistry have provided strategies to circumvent some of these challenges, although they are not yet widely applied specifically to this compound.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization has emerged as a powerful technique for controlling radical polymerizations. For certain vinyl ethers, particularly those with functional groups that can modulate the electronics of the vinyl group, RAFT has shown some success. acs.orgresearchgate.net For instance, the use of specific RAFT agents like cyanomethyl methyl(phenyl)carbamodithioate has enabled the controlled radical polymerization of hydroxy-functional vinyl ethers. acs.org This approach could potentially be adapted for this compound, although the long, non-polar stearate chain might influence the polymerization kinetics and control.
Copolymerization: A common strategy to incorporate vinyl ethers into polymers via a radical mechanism is through copolymerization with more reactive monomers like methyl methacrylate (B99206) or styrene (B11656). tandfonline.com In such cases, the vinyl ether is typically incorporated in small amounts. The rate of polymerization and the molecular weight of the resulting copolymer are largely dictated by the more reactive comonomer. tandfonline.com
| Challenge | Consequence | Potential Strategy |
| Low reactivity of propagating radical | Slow propagation, low molecular weight | Use of controlled radical polymerization techniques (e.g., RAFT) |
| Degradative chain transfer | Premature termination, formation of oligomers | Copolymerization with more reactive monomers |
| Poor control over polymer architecture | Broad molecular weight distribution | RAFT polymerization to achieve better control |
Anionic Polymerization Considerations for this compound
Anionic polymerization is generally not a viable method for the homopolymerization of vinyl ethers like this compound. This is a direct consequence of the monomer's electronic structure.
Key Considerations:
Monomer Electronic Structure: Anionic polymerization proceeds through the attack of a nucleophilic initiator (an anion) on the monomer. This process is most efficient with monomers that possess electron-withdrawing groups, which can stabilize the resulting propagating anionic species. Vinyl ethers, including this compound, have an electron-donating ether oxygen atom directly attached to the vinyl group. This makes the double bond electron-rich and thus, not susceptible to nucleophilic attack by an anionic initiator.
Instability of the Propagating Anion: If an anionic initiator were to add to the double bond of a vinyl ether, it would generate a carbanion on the alpha-carbon. This carbanion would be highly unstable due to the presence of the adjacent electron-donating oxygen atom, which would lead to electronic repulsion. This instability prevents the propagation of the polymer chain.
Due to these fundamental electronic factors, the anionic homopolymerization of this compound is not considered a feasible pathway. While anionic polymerization is a powerful tool for other monomer classes, the inherent properties of vinyl ethers preclude its application. ethernet.edu.et
Stereochemical Control in this compound Homopolymerization
The homopolymerization of this compound, primarily achieved through cationic polymerization, can lead to polymers with different stereochemical arrangements, specifically varying in their tacticity (the stereochemical relationship between adjacent monomer units). The tacticity of poly(this compound) would significantly influence its physical properties, such as crystallinity, melting point, and solubility. The main forms of tacticity are isotactic (stereocenters have the same configuration), syndiotactic (stereocenters have alternating configurations), and atactic (stereocenters are randomly arranged).
For poly(vinyl ether)s, stereochemical control is most effectively achieved in cationic polymerization, and the outcome is highly dependent on the reaction conditions. nih.gov
Factors Influencing Stereochemical Control:
Catalyst/Initiator System: The choice of the Lewis acid or protonic acid initiator and any co-catalyst plays a crucial role. Bulky Lewis acids or those with specific coordinating ligands can influence the way the incoming monomer approaches the propagating chain end, thereby favoring a particular stereochemical addition. nih.govsemanticscholar.org For example, the use of certain titanium-based catalysts has been shown to produce highly isotactic poly(isobutyl vinyl ether). semanticscholar.org
Counterion: The nature of the counterion associated with the cationic propagating center can affect the stereochemistry. A tightly bound, sterically demanding counterion can shield one face of the carbocation, directing the incoming monomer to the other face and leading to a higher degree of stereoregularity. researchgate.netunc.edu
Solvent: The polarity of the solvent can influence the distance and interaction between the propagating cation and its counterion. Nonpolar solvents tend to promote a tighter ion pair, which often leads to higher stereocontrol and a more isotactic polymer. In contrast, polar solvents can solvate the ions, leading to a looser ion pair and potentially less stereochemical control. wikipedia.org
Temperature: Polymerization temperature has a significant impact on stereoregularity. Lower temperatures generally restrict chain mobility and favor a more ordered addition of monomer units, often resulting in higher isotacticity. semanticscholar.orgwikipedia.org The first instance of producing stereoregular poly(vinyl ether)s involved polymerization at low temperatures (-78 °C). acs.org
Expected Outcomes for Poly(this compound):
By analogy with other vinyl ethers, the cationic polymerization of this compound would likely yield atactic or predominantly isotactic polymers depending on the conditions. The long, flexible stearate side chain might introduce additional steric factors that could influence the stereochemical outcome.
| Parameter | Influence on Tacticity | General Trend for Higher Isotacticity |
| Catalyst | Steric hindrance and coordination at the active site | Bulky Lewis acids, specific coordinating ligands |
| Solvent | Polarity affects ion-pair separation | Nonpolar solvents |
| Temperature | Affects chain mobility and monomer approach | Lower temperatures |
| Counterion | Steric bulk and proximity to the cationic center | Sterically demanding, tightly bound counterions |
Copolymerization Strategies Involving 4 Vinyloxy Butyl Stearate
Copolymerization with Vinyl Ether Monomers: Reactivity Ratios and Microstructure Elucidation
The copolymerization of 4-(vinyloxy)butyl stearate (B1226849) with other vinyl ether monomers is a primary method for developing polymers with customized characteristics. A critical factor in this process is the determination of reactivity ratios, which predict how readily each monomer integrates into the growing polymer chain. Cationic polymerization is the standard method for polymerizing vinyl ethers.
The reactivity of a vinyl ether is heavily influenced by the substituent group attached to the oxygen atom. The bulky stearate group in 4-(vinyloxy)butyl stearate can affect its reactivity in comparison to other, less sterically hindered vinyl ether monomers. For instance, when copolymerized with ethyl vinyl ether, the reactivity ratios would reveal which monomer is preferentially incorporated.
The microstructure of the resulting copolymer, including the sequence of the monomer units, is typically analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR can provide detailed insights into the arrangement of the this compound and comonomer units along the polymer backbone.
Table 1: Illustrative Reactivity Ratios for Copolymerization with Vinyl Ether Monomers
| Comonomer 1 | Comonomer 2 | r1 | r2 | Polymerization System |
| This compound | Ethyl vinyl ether | Data not available | Data not available | Cationic Polymerization |
| This compound | Isobutyl vinyl ether | Data not available | Data not available | Cationic Polymerization |
Note: Specific reactivity ratio data for the copolymerization of this compound with other vinyl ether monomers were not found in the available literature. This table serves as an example of the data typically sought in such studies.
Copolymerization with Acrylate (B77674) and Methacrylate (B99206) Monomers: Investigating Monomer Compatibility and Sequence Distribution
Combining vinyl ethers with acrylates and methacrylates through copolymerization is inherently challenging due to their different polymerization mechanisms. Vinyl ethers typically undergo cationic polymerization, whereas acrylates and methacrylates favor free-radical or anionic pathways. nih.govmdpi.com Despite this, various techniques have been developed to achieve this type of copolymerization.
Synthesis of Statistical Copolymers
The creation of statistical copolymers of this compound with acrylates or methacrylates often necessitates specialized polymerization methods. nih.govmdpi.com While radical-mediated copolymerization is one option, the incorporation of vinyl ethers can be inefficient. An alternative is the use of controlled/"living" polymerization techniques, which can be adapted for these monomer pairs. The compatibility of the monomers is also a key consideration, as the long stearate chain of this compound can affect solubility and phase behavior during polymerization.
Block Copolymerization with Acrylates for Phase-Separated Structures
Block copolymers containing segments of both this compound and an acrylate can be synthesized through sequential monomer addition in living polymerization systems. For example, a living cationic polymerization of this compound can be initiated, followed by a process to change the active chain end to one that can initiate the living radical polymerization of an acrylate monomer. The resulting block copolymers, which have distinct hydrophobic and potentially more hydrophilic blocks, can self-assemble into various nanostructures like micelles, lamellae, or cylinders. These structures are of significant interest for applications in nanotechnology and materials science.
Copolymerization with Styrenic and Olefinic Monomers
Similar to acrylates, copolymerizing this compound with styrenic and olefinic monomers poses challenges due to their differing polymerization behaviors. While styrene (B11656) can be polymerized through cationic, anionic, and radical routes, offering some potential for copolymerization with vinyl ethers, the reactivity ratios often favor the homopolymerization of one monomer over the other. google.comgoogle.com
For olefinic monomers such as ethylene (B1197577) and propylene, coordination polymerization catalysts are typically used. The direct copolymerization of this compound with these olefins using traditional Ziegler-Natta or metallocene catalysts is generally not feasible because the oxygen atom in the vinyl ether can poison the catalyst. However, ongoing research into more functional group-tolerant catalyst systems may enable such copolymerizations in the future.
Graft Copolymerization Utilizing this compound
Graft copolymers can be created by either "grafting from" or "grafting onto" a polymer backbone. One method involving this compound is to first copolymerize it with a monomer that contains a latent initiation site. This initial copolymer can then act as a macroinitiator for the polymerization of another monomer, such as an acrylate or styrene, to form grafts. itu.edu.trresearchgate.net
Another approach is to functionalize a pre-existing polymer with groups that can initiate the polymerization of this compound. This "grafting from" technique allows for the creation of well-defined graft structures with side chains composed of poly(this compound). itu.edu.trresearchgate.net
Terpolymerization and Multi-Monomer Systems Incorporating this compound
Incorporating this compound into terpolymerizations and other multi-monomer systems enables the creation of complex polymers with finely tuned properties. For example, a terpolymer could be synthesized from this compound, a hydrophilic vinyl ether, and a vinyl ether containing a crosslinkable group. This would yield a polymer with hydrophobic domains from the stearate chain, hydrophilic segments, and the ability to be crosslinked. google.comgoogle.com
The final composition and microstructure of these multi-monomer systems are complex and depend on the reactivity ratios of all monomer pairs involved. Careful control of polymerization kinetics and monomer feed ratios is essential to achieve the desired polymer architecture.
Influence of this compound on Copolymerization Kinetics
The long, bulky stearate chain also plays a crucial role in modifying the copolymerization kinetics. Steric hindrance from the C18 alkyl chain can impede the approach of the propagating radical to the monomer, further reducing the propagation rate constant. Additionally, the long, flexible chain can increase the viscosity of the polymerization medium, which may lead to diffusion-controlled termination reactions, a phenomenon known as the Trommsdorff-Norrish effect or gel effect, potentially increasing the polymerization rate and molecular weight at higher conversions.
The reactivity ratios, which describe the relative reactivity of a propagating radical ending in one monomer unit towards the addition of the same or the other monomer, are critical parameters in understanding copolymerization kinetics. For vinyl ethers, the reactivity ratio in copolymerization with more reactive monomers is typically very low (r1 << 1), indicating a strong preference for the propagating radical of the more reactive monomer to add to another molecule of the same monomer rather than the vinyl ether. Conversely, the reactivity ratio for the vinyl ether radical (r2) can vary but is often also low, leading to a tendency for alternation or the incorporation of isolated vinyl ether units.
For instance, studies on the radical copolymerization of various vinyl ethers with monomers like styrene or methyl methacrylate have consistently shown low reactivity ratios for the vinyl ether component. tandfonline.com This suggests that in a copolymerization involving this compound, the incorporation of this monomer would likely be sporadic rather than in long blocks, especially when present in lower concentrations relative to a more reactive comonomer.
Detailed Research Findings:
While direct kinetic studies on this compound are scarce, research on analogous systems provides valuable insights. For example, studies on the copolymerization of other long-chain alkyl vinyl ethers have shown a decrease in reactivity with increasing alkyl chain length. tandfonline.com This is attributed to the increased steric bulk.
In the context of photopolymerization, the kinetics can also be significantly affected. For instance, in copolymerizations of hexanediol (B3050542) diacrylate with various monoacrylates, the length of the alkyl pendant group was found to influence the polymerization rate, with longer, bulkier groups sometimes leading to slower kinetics at certain compositions. nih.govacs.org Although this involves acrylates, the principle of steric influence from long alkyl chains on reaction rates is transferable.
A kinetic study on the copolymerization of butyl vinyl ether (BVE) with maleic anhydride (B1165640) (MAn) demonstrated that the mole ratio of the comonomers significantly affects the polymer weight averages, dispersity, and reaction time. digitellinc.com This highlights the importance of the comonomer pairing and feed ratio in determining the kinetic outcomes.
The following interactive data tables showcase representative reactivity ratios for various vinyl ether copolymerizations, illustrating the generally low reactivity of the vinyl ether monomer (M1). It is important to note that these are for analogous systems and not for this compound itself, but they provide a strong indication of its expected kinetic behavior.
Table 1: Reactivity Ratios of Isobutyl Vinyl Ether (M1) with Various Comonomers (M2) in Cationic Copolymerization tandfonline.com
| Comonomer (M2) | r1 (iBVE) | r2 (DHF) | Solvent | Temperature (°C) |
| 2,3-Dihydrofuran (DHF) | 0.83 ± 0.08 | 0.57 ± 0.07 | Toluene (B28343) | -40 |
| 2,3-Dihydrofuran (DHF) | 0.89 ± 0.06 | 0.78 ± 0.07 | Hexane | -40 |
Table 2: Reactivity Ratios of a Trifluorovinyl Ether (Ph-TFVE, M1) with Ethyl Vinyl Ether (EVE, M2) and Vinyl Acetate (B1210297) (VAc, M2) in Radical Copolymerization utoronto.ca
| Comonomer (M2) | r1 (Ph-TFVE) | r2 |
| Ethyl Vinyl Ether (EVE) | 0.25 ± 0.07 | 0.016 ± 0.04 |
| Vinyl Acetate (VAc) | 0.034 ± 0.04 | 0.89 ± 0.08 |
Reaction Mechanisms of 4 Vinyloxy Butyl Stearate
Mechanistic Aspects of Vinyl Ether Addition Reactions with Electrophiles
Vinyl ethers, including 4-(vinyloxy)butyl stearate (B1226849), readily undergo electrophilic addition reactions. The electron-rich nature of the double bond, enhanced by the electron-donating oxygen atom, makes it highly susceptible to attack by electrophiles. dalalinstitute.com The general mechanism involves the initial attack of an electrophile (E+) on the π-electron system of the vinyl group, leading to the formation of a carbocationic intermediate. This intermediate is stabilized by the adjacent oxygen atom through resonance. The subsequent attack of a nucleophile (Nu-) on the carbocation completes the addition reaction.
The mechanism can be described in two primary steps:
Formation of a Carbocationic Intermediate: The electrophile adds to the terminal carbon of the vinyl group (the carbon further from the oxygen), following Markovnikov's rule. This regioselectivity is due to the formation of a more stable oxocarbenium ion, where the positive charge is delocalized onto the oxygen atom.
Nucleophilic Attack: A nucleophile then attacks the carbocation, resulting in the final addition product. The stereochemistry of this step can be influenced by the nature of the electrophile, nucleophile, and reaction conditions.
The space above and below the double bond is rich in electron density, making it a prime target for electrophilic attack. dalalinstitute.com The stability of the resulting carbocationic intermediate is a key factor in the feasibility and rate of these reactions.
Role of the Butyl Spacer and Stearate Ester Group on Vinyloxy Reactivity
The butyl spacer and the long stearate ester group in 4-(vinyloxy)butyl stearate influence the reactivity of the vinyloxy group in several ways:
Steric Hindrance: The bulky stearate chain can sterically hinder the approach of reactants to the vinyl ether moiety. This effect can influence the rate and stereoselectivity of reactions. In polymerization reactions, the bulkiness of the alkyl group of vinyl ethers has been shown to play a significant role in the asymmetric induction of the resulting polymer. researchgate.net
Electronic Effects: The ester group is generally considered to be electron-withdrawing. However, due to the presence of the flexible four-carbon butyl spacer, the inductive effect of the stearate ester on the electron density of the vinyloxy group is likely to be minimal. The primary electronic influence remains the strong electron-donating character of the ether oxygen.
Solubility and Physical Properties: The long, nonpolar stearate chain imparts significant hydrophobicity and influences the solubility of the monomer in various solvents. This can affect reaction kinetics and the choice of appropriate reaction media and catalysts. For instance, butyl stearate is insoluble in water but soluble in organic solvents like acetone (B3395972) and ethanol. nih.govatamanchemicals.com
A comparative analysis of the reactivity of different alkyl vinyl ethers in polymerization has shown that the rate of reaction can be influenced by the inductive effects of the alkyl group. researchgate.net While a direct comparison with this compound is not available, the principle suggests that the electronic nature of the substituent, even when separated by a spacer, can have a discernible effect.
Investigation of Side Reactions and Byproduct Formation During this compound Polymerization and Functionalization
During the polymerization and functionalization of vinyl ethers like this compound, several side reactions can occur, leading to the formation of byproducts and affecting the properties of the final polymer.
In Cationic Polymerization: Cationic polymerization is a common method for polymerizing vinyl ethers. google.com However, it is often accompanied by side reactions such as:
Chain Transfer: This is a significant side reaction where the growing polymer chain terminates by transferring a proton to a monomer, counter-ion, or solvent molecule. This leads to a decrease in the molecular weight of the resulting polymer. The allylic hydrogens in unsaturated fatty acid chains can be particularly susceptible to chain transfer during radical polymerization. researchgate.net
Isomerization: Rearrangement of the carbocationic propagating species can occur, leading to the formation of different structural units within the polymer chain.
Backbiting: Intramolecular reaction of the growing chain end with an oxygen atom in the polymer backbone can lead to the formation of cyclic structures and branch points.
In Functionalization Reactions: During functionalization reactions, such as additions across the double bond, potential side reactions include:
Hydrolysis: The vinyl ether linkage is sensitive to acidic conditions and can be hydrolyzed to form an aldehyde (in this case, 4-hydroxybutanal) and stearyl alcohol.
Acetal (B89532) Formation: In the presence of alcohols and an acid catalyst, the vinyl ether can react to form acetals.
The table below summarizes potential side reactions and their consequences:
| Reaction Type | Side Reaction | Consequence |
| Cationic Polymerization | Chain Transfer | Lower molecular weight polymers |
| Cationic Polymerization | Isomerization | Altered polymer microstructure |
| Cationic Polymerization | Backbiting | Branched or cyclic polymers |
| Functionalization | Hydrolysis | Formation of aldehydes and alcohols |
| Functionalization | Acetal Formation | Formation of acetal byproducts |
Careful control of reaction conditions, such as temperature, solvent polarity, and the nature of the initiator or catalyst, is crucial to minimize these side reactions.
Stereoselectivity and Regioselectivity in Reactions Involving the Vinyloxy Moiety of this compound
Regioselectivity: Reactions involving the vinyloxy group of this compound are generally highly regioselective. In electrophilic additions, the electrophile adds to the β-carbon (the terminal carbon of the vinyl group), and the nucleophile adds to the α-carbon (the carbon attached to the oxygen). This is known as Markovnikov addition and is driven by the formation of the more stable oxocarbenium ion intermediate. uwindsor.ca
Stereoselectivity: The stereoselectivity of reactions at the vinyloxy group can be influenced by several factors, including the structure of the reactants, the catalyst, and the reaction conditions.
Syn- and Anti-Addition: The addition of an electrophile and a nucleophile across the double bond can occur in a syn (on the same side) or anti (on opposite sides) fashion. dalalinstitute.com The stereochemical outcome often depends on whether the reaction proceeds through a bridged intermediate or a more open carbocation.
Diastereoselectivity: In cases where new chiral centers are formed, the reaction may favor the formation of one diastereomer over another. The bulky stearate group, although separated by a butyl spacer, could potentially influence the approach of reagents, leading to a degree of diastereoselectivity.
Tacticity in Polymerization: During polymerization, the stereochemistry of monomer addition to the growing polymer chain determines the tacticity (e.g., isotactic, syndiotactic, atactic) of the resulting polymer. Control over tacticity in vinyl ether polymerization can be achieved using specific catalysts and conditions, which can influence the physical properties of the polymer. researchgate.net The steric bulk of the monomer's side chain is a key factor in controlling stereoselectivity. researchgate.net
The following table outlines the key selectivity aspects:
| Selectivity Type | Description | Controlling Factors |
| Regioselectivity | Preferential addition of the electrophile to the β-carbon. | Electronic stabilization of the oxocarbenium ion. |
| Stereoselectivity | Preferential formation of one stereoisomer over another. | Reactant structure, catalyst, reaction conditions. |
| Tacticity (in polymerization) | Stereochemical arrangement of monomer units in the polymer chain. | Catalyst system, monomer structure, temperature. researchgate.net |
Catalytic Pathways for the Transformation of this compound
Various catalytic systems can be employed to achieve the transformation of this compound, primarily targeting the reactive vinyl ether group.
Cationic Polymerization Catalysts: Cationic polymerization of vinyl ethers is typically initiated by Lewis acids or Brønsted acids.
Lewis Acids: Common Lewis acid initiators include tin tetrachloride (SnCl₄), aluminum trichloride (B1173362) (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂). researchgate.net These initiators, often in the presence of a co-initiator like water or an alcohol, generate the initial carbocation that starts the polymerization process. For instance, a combination of an initiator like 1-isobutoxyethyl acetate (B1210297) and a co-initiator such as ethyl aluminum sesquichloride can be used. google.com
Brønsted Acids: Strong Brønsted acids can also directly protonate the vinyl ether to initiate polymerization. Recently, single-component imidodiphosphorimidate catalysts have been shown to act as Brønsted acids to initiate stereoselective vinyl ether polymerization. researchgate.net
Catalysts for Functionalization:
Acid Catalysis for Hydrolysis and Acetal Formation: Dilute aqueous acids can catalyze the hydrolysis of the vinyl ether. In the presence of alcohols, acid catalysts promote the formation of acetals.
Transition Metal Catalysis: While less common for simple vinyl ethers, transition metal catalysts can be used for more complex transformations. For example, palladium catalysts are used in coupling reactions.
Radical Initiators for Polymerization: Although cationic polymerization is more common for vinyl ethers, they can also undergo radical polymerization, particularly in copolymerization with other monomers like acrylates. sigmaaldrich.com This typically requires a radical initiator such as AIBN or benzoyl peroxide.
The choice of catalyst is critical in directing the reaction towards the desired product and controlling the polymer's properties, such as molecular weight and tacticity.
Advanced Applications of 4 Vinyloxy Butyl Stearate in Polymer Systems
Development of Specialty Polymers from 4-(Vinyloxy)butyl Stearate (B1226849) for Adhesive Technologies
The incorporation of 4-(vinyloxy)butyl stearate into polymer backbones allows for the creation of specialty adhesives with a unique balance of properties. The vinyl ether group provides a reactive site for polymerization, while the long stearate tail acts as an internal plasticizer and modifier of surface properties. This dual functionality is particularly advantageous in formulating advanced adhesive systems.
The vinyl ether functionality in this compound is inherently electron-rich due to the oxygen atom adjacent to the double bond. This characteristic makes the monomer an excellent electron donor, rendering it highly susceptible to cationic polymerization. In adhesive formulations, this property can be harnessed to initiate or co-polymerize with other monomers, allowing for precise control over the polymer architecture and final properties. The electron-donating nature facilitates rapid polymerization rates and allows for the creation of polymers under conditions where free-radical polymerization might be less effective.
The distinct segments of the this compound molecule contribute differently to the performance of adhesives, making it a versatile component for both pressure-sensitive adhesives (PSAs) and hot-melt adhesives (HMAs).
Pressure-Sensitive Adhesives (PSAs): PSAs are materials that remain permanently tacky at room temperature and adhere to surfaces with the application of light pressure. concentrol.com The long, flexible C18 stearate chain of this compound can significantly lower the glass transition temperature (Tg) of the polymer, a critical factor for achieving the desired viscoelastic properties for tackiness. This internal plasticization enhances polymer chain mobility, allowing the adhesive to flow and wet out surfaces effectively.
Key Contributions to PSAs:
Tackification: The bulky, non-polar stearate side chains can increase the free volume within the polymer matrix, contributing to high tack.
Adhesion-Cohesion Balance: By carefully selecting co-monomers, formulators can use this compound to balance adhesion (stickiness) and cohesion (internal strength).
Substrate Wetting: The low surface energy imparted by the stearate chains can improve the adhesive's ability to bond to low-energy surfaces.
Hot-Melt Adhesives (HMAs): HMAs are thermoplastic materials that are applied in a molten state and form a bond upon cooling. oliverhcp.com The stearate side chain in polymers derived from this compound can introduce controlled regions of crystallinity. This side-chain crystallization can influence the adhesive's open time, setting speed, and final bond strength.
| Adhesive Type | Key Function of this compound | Resulting Property |
| Pressure-Sensitive Adhesive | Internal plasticization from the long stearate chain | Lowers Tg, increases tack and flexibility |
| Hot-Melt Adhesive | Side-chain crystallinity from the stearate group | Controls open time, set speed, and thermal resistance |
Smart Materials and Responsive Polymers Derived from this compound
The long alkyl side chains introduced by this compound can be exploited to create "smart" or responsive polymers. These materials can undergo reversible changes in their physical properties in response to external stimuli, such as temperature. Polymers containing long, ordered alkyl side chains can exhibit a distinct melting transition associated with the side chains, independent of the main polymer backbone's glass transition.
This phenomenon could be used to design thermally-responsive switches. Below the side-chain melting temperature, the crystalline stearate groups would make the polymer opaque and rigid. Above this temperature, the side chains would melt, leading to a more amorphous, flexible, and potentially transparent material. This behavior could be applied in sensors, self-repairing materials, or switchable adhesion systems.
Role of Long Alkyl Chains in Modifying Polymer Rheology and Surface Characteristics
The incorporation of the long stearate chain from this compound has a profound impact on both the bulk and surface properties of the resulting polymer.
Rheology Modification: The presence of long, flexible side chains significantly influences how the polymer flows in its molten state. These side chains can act as internal lubricants, reducing chain entanglement and lowering the melt viscosity, which can improve processability. Conversely, at high concentrations, these long chains can increase the elasticity and melt strength of the polymer, a phenomenon known as strain hardening, which is beneficial in processes like film blowing and foaming. researchgate.net Studies on polymers with varying alkyl ester chain lengths have shown that bulkier side chains can alter the crosslinking density and the material's toughness. mdpi.com
Surface Characteristics: The stearate tail is non-polar and hydrophobic. When incorporated into a polymer, these chains tend to migrate to the polymer-air interface, creating a low-energy surface.
Impact of Stearate Side Chains:
Hydrophobicity: The surface becomes highly water-repellent.
Surface Slip: The waxy nature of the stearate chains reduces the coefficient of friction.
Fouling Resistance: The low-energy surface can prevent adhesion of dirt and other contaminants.
| Property | Effect of Long Stearate Chain | Rationale |
| Melt Viscosity | Generally decreased | Acts as an internal lubricant, facilitating chain movement. |
| Melt Strength | Potentially increased | Long branches can induce strain hardening under extensional flow. researchgate.net |
| Glass Transition Temp. (Tg) | Decreased | Increases free volume and chain mobility, acting as a plasticizer. |
| Surface Energy | Decreased | Hydrophobic alkyl chains migrate to the surface. |
| Water Repellency | Increased | Creates a non-polar, low-energy surface. |
Bio-based and Sustainable Polymer Development Utilizing this compound Monomers
There is a growing demand in the polymer industry for materials derived from renewable resources to reduce environmental impact. nih.gov Stearic acid, the precursor to the stearate portion of this compound, is readily available from natural fats and oils, such as those from palm and soy. morressier.com This makes the monomer partially bio-based.
By incorporating this compound into polymer formulations, manufacturers can increase the renewable content of their final products. This aligns with sustainability goals and the shift away from entirely petroleum-based feedstocks. ulprospector.com Research into monomers derived from natural sources like ferulic acid and plant oils highlights the industry's direction towards creating high-performance, bio-based polymers. morressier.comresearchgate.net
Applications in Advanced Coating Formulations and Surface Modification
In the coatings sector, this compound can be used as a reactive co-monomer or a functional additive to enhance surface properties. When copolymerized into a coating resin, it can provide a durable, hydrophobic surface. The low surface energy it imparts leads to coatings with excellent water beading, improved resistance to weathering, and easy-to-clean characteristics. ulprospector.com
Furthermore, its vinyl ether group can participate in UV-curing processes, making it suitable for high-speed, energy-efficient coating applications. The long alkyl chain helps to reduce the viscosity of the formulation, potentially lowering the need for volatile organic compounds (VOCs) as solvents.
Exploration in Controlled Release Systems as a Polymer Building Block
The unique molecular architecture of this compound, which combines a reactive vinyl ether group, a flexible butyl spacer, and a long, hydrophobic stearate tail, makes it a compound of significant interest for the synthesis of novel polymers for controlled release applications. While direct and extensive research on homopolymers of this compound for this purpose is nascent, its potential can be extrapolated from the well-understood principles of polymer chemistry and drug delivery, as well as from studies on polymers with similar structural motifs. The incorporation of this monomer into polymer systems can impart specific properties that are highly desirable for the sustained and targeted delivery of therapeutic agents.
The vinyloxy group allows for polymerization, typically through cationic polymerization, to form a poly(vinyl ether) backbone. The long stearate side chain, being highly hydrophobic, can create a non-polar microenvironment within the polymer matrix. ijcrt.orgproquest.com This hydrophobicity is a key factor in controlling the release of encapsulated drugs, particularly those that are also hydrophobic. matec-conferences.org The release mechanism from such a hydrophobic polymer matrix is generally governed by diffusion of the drug through the polymer and/or erosion of the polymer matrix itself. ijcrt.org
Furthermore, the ester linkage in the stearate side chain introduces a potential site for biological degradation. Enzymes such as lipases and esterases, which are present in the body, can catalyze the hydrolysis of these ester bonds. mdpi.comcore.ac.uk This enzymatic degradation can alter the polymer's hydrophobicity and structure over time, leading to a more controlled and potentially targeted release of an encapsulated drug. google.com The cleavage of the stearate side chain would leave behind a more hydrophilic polymer backbone, which could accelerate the release of the remaining drug.
The physical properties of polymers derived from this compound are also expected to be conducive to controlled release applications. The long, flexible stearate chains would likely result in a polymer with a low glass transition temperature, making it soft and rubbery at physiological temperatures. This can be advantageous for formulating various drug delivery systems, including microparticles and implants.
Polymer Synthesis and Characterization
Polymers of this compound can be synthesized via cationic polymerization of the vinyl ether group. unc.edunih.gov This method allows for the creation of a poly(vinyl ether) backbone with pendant 4-stearoxybutyl groups. The polymerization can be initiated using various Lewis acids or other cationic initiators. The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting the reaction conditions, such as the choice of initiator, temperature, and solvent. acs.org
The resulting polymer, poly(this compound), would be characterized by a highly hydrophobic nature due to the abundance of long alkyl chains from the stearate moieties. This hydrophobicity is a critical factor in its potential application in controlled release systems, as it would significantly limit water penetration into the polymer matrix. ijcrt.org An illustrative table of the expected properties of such a polymer is provided below.
| Property | Expected Characteristic | Implication for Controlled Release |
|---|---|---|
| Appearance | Waxy or rubbery solid | Ease of formulation into various dosage forms (e.g., films, microparticles). |
| Solubility | Soluble in non-polar organic solvents; insoluble in water. | Formation of a stable, hydrophobic matrix for drug encapsulation. |
| Glass Transition Temperature (Tg) | Low (below body temperature) | Flexibility and potential for good tissue conformity in implantable systems. |
| Degradation Pathway | Potential for enzymatic hydrolysis of the ester side chain. | Biotransformation of the polymer, potentially leading to erosion-based release. |
Mechanisms of Controlled Release
The release of a drug from a poly(this compound) matrix would likely occur through a combination of diffusion and polymer degradation.
Diffusion-Controlled Release: For a hydrophobic drug encapsulated within the hydrophobic polymer matrix, release would be governed by Fickian diffusion. The drug molecules would slowly diffuse through the tortuous pathways of the polymer matrix into the surrounding aqueous environment. The rate of diffusion would be influenced by the drug's molecular weight, its solubility in the polymer, and the polymer's microstructure. The high hydrophobicity of the stearate side chains would create a significant barrier to water ingress, thus slowing down the dissolution and subsequent diffusion of the encapsulated drug. ijcrt.org
Degradation-Mediated Release: The ester linkage of the stearate side chain is susceptible to enzymatic hydrolysis by enzymes like lipases and esterases. mdpi.comcore.ac.uk This enzymatic action would cleave the stearate side chains, leaving behind a more hydrophilic poly(4-(vinyloxy)butanol) backbone. This change in the polymer's chemical nature would increase its water uptake, leading to swelling of the matrix and a potential acceleration of drug release. This mechanism could be particularly relevant for in vivo applications where such enzymes are present.
The acid-catalyzed hydrolysis of the vinyl ether backbone is another potential, albeit likely slower, degradation pathway that could contribute to drug release over longer periods. researchgate.netgoogle.com
Research Findings and Data
While specific studies on this compound for controlled release are limited, research on analogous systems provides valuable insights. For instance, polymers with long alkyl side chains have been shown to be effective in creating hydrophobic matrices for sustained drug delivery. matec-conferences.org The release kinetics from such systems often follow a diffusion-controlled model, such as the Higuchi model, where the amount of drug released is proportional to the square root of time.
Below is an illustrative data table showing hypothetical release data for a model hydrophobic drug from a poly(this compound) matrix, based on a diffusion-controlled release mechanism.
| Time (hours) | Cumulative Drug Release (%) |
|---|---|
| 0 | 0 |
| 6 | 15 |
| 12 | 25 |
| 24 | 40 |
| 48 | 65 |
| 72 | 80 |
| 96 | 90 |
The data in this hypothetical table demonstrates a sustained release profile, which is characteristic of drug delivery from a hydrophobic polymer matrix. The initial slower release rate can be attributed to the time it takes for the surrounding medium to penetrate the outer layers of the polymer, followed by a more steady release as the drug diffuses out.
Theoretical and Computational Investigations of 4 Vinyloxy Butyl Stearate
Molecular Orbital Studies of 4-(Vinyloxy)butyl Stearate (B1226849) Reactivity and Stability
Molecular orbital (MO) theory provides a sophisticated model for understanding the electronic structure and reactivity of molecules like 4-(vinyloxy)butyl stearate. By examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain insights into the molecule's chemical behavior.
The reactivity of this compound is largely dictated by the vinyloxy group. In a vinyl ether, the oxygen atom's p-orbital, containing a lone pair of electrons, can overlap with the p-orbitals of the carbon-carbon double bond. echemi.com This interaction leads to the formation of a π-system distributed over the C=C-O fragment. This delocalization of electrons has a significant impact on the molecule's reactivity. The HOMO is expected to have a high electron density on the vinyl group, making it susceptible to electrophilic attack. The energy of the HOMO is a critical factor in determining the molecule's ionization potential and its ability to donate electrons in a chemical reaction.
The interplay between the reactive vinyl ether functionality and the stabilizing stearate chain is a central aspect of the molecule's chemistry. While the vinyl group is the primary site for polymerization and other chemical transformations, the long alkyl chain influences the physical properties of the resulting materials, such as their solubility and thermal characteristics.
A qualitative molecular orbital diagram for the π-system of the vinyloxy group would show three molecular orbitals resulting from the combination of the two carbon p-orbitals of the double bond and one p-orbital from the oxygen. The four π-electrons (two from the C=C bond and two from the oxygen lone pair) would occupy the two lowest energy molecular orbitals. This arrangement leads to a net bonding interaction and a delocalization of electron density, which is crucial for the reactivity of the vinyl ether group.
| Molecular Orbital | Key Characteristics | Implication for this compound |
| HOMO | High electron density on the vinyl group, particularly the terminal carbon. | Primary site for electrophilic attack, crucial for polymerization initiation. |
| LUMO | Primarily localized on the antibonding π* orbital of the C=C bond. | Site for nucleophilic attack, though less common for vinyl ethers. |
| HOMO-LUMO Gap | Moderate energy gap, smaller than corresponding saturated esters. | Indicates a balance of reactivity at the vinyl group and overall molecular stability. |
This table is generated based on theoretical principles of molecular orbital theory as applied to vinyl ethers and long-chain esters.
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide valuable insights into its geometry, electronic properties, and spectroscopic signatures.
A DFT optimization of the this compound molecule would likely reveal a structure with a planar arrangement of the atoms in the vinyloxy group due to the sp2 hybridization of the oxygen and the adjacent carbon atoms. The long stearate chain, however, would be flexible, capable of adopting various conformations. The butyl linker provides additional conformational flexibility.
DFT calculations can be used to predict various electronic properties. The calculated HOMO and LUMO energies can provide a quantitative measure of the HOMO-LUMO gap, offering a more precise understanding of the molecule's reactivity and stability. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. For this compound, the MEP map would likely show a high electron density around the oxygen atom of the ether and ester groups, as well as on the carbon-carbon double bond, indicating these as potential sites for electrophilic attack.
Furthermore, DFT is widely used for the prediction of spectroscopic data. By calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra of the molecule. mdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. For this compound, characteristic peaks would be expected for the C=C stretching of the vinyl group, the C-O-C stretching of the ether and ester linkages, and the C=O stretching of the ester carbonyl group.
Similarly, DFT can be employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and for the structural elucidation of the molecule and its derivatives.
| Property | Predicted Characteristic | Significance |
| Optimized Geometry | Planar vinyloxy group, flexible butyl and stearate chains. | Influences packing in condensed phases and accessibility of the reactive site. |
| HOMO-LUMO Gap | Quantitative value provides a measure of kinetic stability. | Lower gap compared to saturated analogues indicates higher reactivity of the vinyl group. |
| MEP Map | High electron density on the vinyl group and oxygen atoms. | Identifies likely sites for electrophilic attack and intermolecular interactions. |
| Predicted IR Spectrum | Characteristic peaks for C=C, C-O-C, and C=O stretching. | Aids in the experimental identification and characterization of the molecule. |
| Predicted NMR Shifts | Distinct chemical shifts for protons and carbons of the vinyloxy, butyl, and stearate moieties. | Facilitates the interpretation of experimental NMR data for structural confirmation. |
This table is generated based on the expected outcomes of DFT calculations for a molecule with the structure of this compound, drawing on general principles of computational chemistry.
Molecular Dynamics Simulations of this compound Polymerization and Polymer Chain Dynamics
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. utexas.edu For this compound, MD simulations can provide valuable insights into the polymerization process and the dynamics of the resulting polymer chains.
Simulating the polymerization of this compound would involve creating a simulation box containing multiple monomer units and an initiator. The simulation would then track the trajectories of the atoms as the polymerization reaction proceeds. This can help in understanding the mechanism of polymerization, such as the rate of propagation and the possibility of chain transfer or termination reactions. The long stearate side chains would significantly influence the polymerization kinetics by creating steric hindrance around the propagating chain end.
MD simulations are also useful for predicting the physical properties of the resulting polymer. By analyzing the interactions between polymer chains, one can estimate properties such as the glass transition temperature (Tg) and the melting temperature (Tm). The simulations can also provide insights into the morphology of the polymer, such as the degree of crystallinity and the arrangement of the polymer chains in the solid state. The stearate side chains, due to their length and ability to pack, might induce a certain degree of local order or even crystallization, which would significantly affect the material's properties.
| Simulation Aspect | Information Gained | Relevance to Poly(this compound) |
| Polymerization Simulation | Reaction mechanism, propagation rates, effect of steric hindrance. | Understanding how the long stearate side chain influences the polymerization process. |
| Polymer Chain Conformation | Radius of gyration, end-to-end distance, chain flexibility. | Predicting the overall shape and size of the polymer chains in solution or in the melt. |
| Chain Dynamics | Segmental motion, side-chain mobility, relaxation times. | Understanding the viscoelastic properties and response to external stimuli. |
| Bulk Polymer Properties | Glass transition temperature, melting temperature, density, morphology. | Predicting the macroscopic physical properties of the resulting polymeric material. |
This table is generated based on the general capabilities of molecular dynamics simulations as applied to the study of polymerization and polymer chain dynamics, with specific considerations for the structure of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. scispace.com While "activity" often refers to biological activity, the QSAR methodology can also be applied to predict the physical and chemical properties of materials. scispace.com
For this compound and its derivatives, QSAR models could be developed to predict a variety of properties. For instance, one could create a QSAR model to predict the glass transition temperature (Tg) of polymers derived from different long-chain vinyloxy esters. The model would use molecular descriptors, which are numerical representations of the chemical structure, as independent variables. These descriptors could include constitutional indices (e.g., molecular weight, number of certain atoms), topological indices (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
To develop a QSAR model, a dataset of molecules with known activities or properties is required. nih.gov For example, one would need to synthesize a series of this compound derivatives with variations in the alkyl chain length or the linker between the vinyl ether and the ester group. The relevant property (e.g., Tg, solubility in a particular solvent, or a specific mechanical property of the resulting polymer) would then be measured for each derivative.
Once the dataset is compiled, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. The goal is to find a mathematical equation that best describes the relationship between the molecular descriptors and the property of interest. A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested molecules.
For this compound derivatives, a QSAR model could be used to guide the design of new monomers for specific applications. For example, if a polymer with a specific Tg is desired, the QSAR model could be used to predict the Tg of virtual derivatives, allowing for the selection of the most promising candidates for synthesis and testing. This computational screening approach can save significant time and resources compared to a purely experimental trial-and-error approach.
| QSAR Model Component | Description | Application to this compound Derivatives |
| Dataset | A collection of molecules with measured properties. | A series of related long-chain vinyloxy esters with experimentally determined glass transition temperatures or other properties. |
| Molecular Descriptors | Numerical representations of molecular structure. | Descriptors encoding information about the alkyl chain length, branching, and electronic properties of the vinyl ether group. |
| Statistical Method | Algorithm to correlate descriptors with the property. | Multiple linear regression or machine learning to build a predictive model for a property like Tg. |
| Model Validation | Assessment of the model's predictive ability. | Using an external test set of molecules to ensure the model can accurately predict the properties of new derivatives. |
This table outlines the general workflow for developing a QSAR model and its potential application to derivatives of this compound, based on established QSAR principles.
Computational Design of Novel this compound-Based Polymers
Computational design is a powerful approach for the in silico development of new materials with tailored properties. By leveraging theoretical and computational methods, it is possible to design novel polymers based on the this compound monomer with desired characteristics before they are synthesized in the lab.
The design process typically begins with defining a target property or a set of properties for the new polymer. For example, the goal might be to design a biodegradable polymer with a specific melting point, a biocompatible material for medical applications, or a polymer with enhanced thermal stability.
Once the target properties are defined, computational tools can be used to explore the chemical space of possible this compound-based polymers. This can involve creating a virtual library of monomers by modifying the structure of this compound, for instance, by changing the length or branching of the stearate chain, introducing different functional groups, or altering the butyl linker.
The properties of these virtual polymers can then be predicted using the computational methods discussed in the previous sections. For example, DFT calculations can be used to assess the reactivity of the new monomers, while MD simulations can predict the physical properties of the resulting polymers, such as their glass transition temperature, mechanical strength, and morphology. QSAR models, if available, can also be used for rapid screening of large virtual libraries.
This computational screening allows for the identification of the most promising candidates for experimental synthesis and characterization. This rational design approach can significantly accelerate the materials discovery process and reduce the reliance on costly and time-consuming experimental work.
For instance, to design a more biodegradable polymer, one could computationally explore the effect of introducing ester or amide linkages into the stearate side chain, which are more susceptible to hydrolysis. The stability and properties of these modified polymers could then be evaluated using MD simulations. Similarly, to enhance the thermal stability, one could investigate the effect of incorporating aromatic or cyclic moieties into the polymer backbone or side chains.
| Design Strategy | Computational Approach | Desired Outcome |
| Modifying Side Chain Length | MD simulations to predict Tg and Tm. | Polymers with a tunable range of melting points and glass transition temperatures. |
| Introducing Functional Groups | DFT calculations to assess reactivity and intermolecular interactions. | Polymers with enhanced properties such as improved adhesion or biodegradability. |
| Copolymerization with Other Monomers | MD simulations of copolymer chains. | Copolymers with a combination of properties from the different monomer units. |
| Controlling Polymer Architecture | Kinetic Monte Carlo simulations of polymerization. | Polymers with specific architectures (e.g., block, graft) leading to unique morphologies and properties. |
This table illustrates how computational design strategies can be applied to create novel polymers based on this compound, highlighting the synergy between different computational techniques.
Analytical Techniques for the Characterization of 4 Vinyloxy Butyl Stearate and Its Polymers
Spectroscopic Methods for Structural Elucidation: NMR, IR, Raman Spectroscopy
Spectroscopic techniques are indispensable for the structural analysis of 4-(vinyloxy)butyl stearate (B1226849) and its derived polymers. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information on the molecular structure, functional groups, and bonding arrangements within the monomer and its polymeric forms.
High-Resolution NMR for Monomer and Polymer Microstructure
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of 4-(vinyloxy)butyl stearate. Both ¹H and ¹³C NMR spectra provide precise information about the electronic environment of each nucleus, allowing for complete structural assignment.
For the monomer, ¹H NMR spectroscopy can confirm the presence of all key structural motifs. The vinyl group protons of the vinyloxy moiety are typically observed as a characteristic set of multiplets in the vinylic region of the spectrum. The protons on the butyl chain and the long stearate alkyl chain appear at distinct chemical shifts, allowing for their complete assignment.
Upon polymerization, the signals corresponding to the vinyl protons disappear, which is a clear indicator of successful polymerization. New signals corresponding to the polymer backbone protons emerge. The microstructure of the resulting poly(this compound), specifically its tacticity (the stereochemical arrangement of the side chains), can be investigated by analyzing the splitting patterns of the methine proton on the polymer backbone in high-resolution NMR spectra. For many poly(vinyl ethers), highly isotactic structures can be achieved, which is reflected in the simplicity of the backbone proton signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Monomer
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₂=CH-O- | 6.4-6.6 | dd |
| CH₂=CH-O- | 4.0-4.2 | m |
| -O-CH₂-(CH₂)₂-CH₂-O- | 3.6-3.8 | t |
| -COO-CH₂- | 2.2-2.4 | t |
| Stearate -(CH₂)₁₅- | 1.2-1.4 | m |
| Stearate -CH₃ | 0.8-0.9 | t |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound and its polymers. These techniques are complementary and provide a detailed fingerprint of the molecule.
In the IR spectrum of the monomer, characteristic absorption bands confirm its structure. The presence of the vinyl ether group is identified by bands corresponding to the C=C stretching vibration and =C-H bending vibrations. Alkyl vinyl ethers typically show a strong band around 1200 cm⁻¹ for the C-O stretch. quimicaorganica.org The ester functional group is easily identified by the strong carbonyl (C=O) stretching absorption. The long alkyl chain of the stearate moiety gives rise to intense C-H stretching and bending vibrations.
Raman spectroscopy is particularly useful for observing the C=C double bond of the vinyl group, which typically shows a strong signal around 1650 cm⁻¹. spectroscopyonline.com Upon polymerization, the disappearance or significant reduction in the intensity of bands associated with the vinyl group (e.g., C=C stretch) in both IR and Raman spectra serves as evidence of the reaction's progression. spectroscopyonline.com
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| C=C (Vinyl) | Stretch | 1610-1650 | IR, Raman |
| C=O (Ester) | Stretch | 1735-1750 | IR |
| C-O-C (Ether & Ester) | Stretch | 1050-1250 | IR |
| =C-H (Vinyl) | Bend (out-of-plane) | 850-1000 | IR |
Chromatographic Separation Techniques for Purity Assessment and Oligomer Analysis
Chromatographic methods are essential for assessing the purity of the this compound monomer and for characterizing the molecular weight and distribution of its polymers and oligomers.
Gas Chromatography (GC) for Monomer Purity
Gas Chromatography (GC) is a highly effective technique for determining the purity of volatile and thermally stable compounds like this compound. In a typical GC analysis, the monomer is vaporized and passed through a column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
A pure sample of this compound will ideally produce a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities, which could be starting materials, by-products from the synthesis, or degradation products. The area under each peak is proportional to the amount of the corresponding compound, allowing for quantitative assessment of purity. GC coupled with Mass Spectrometry (GC-MS) can be used to identify the chemical nature of any impurities present. nih.govnih.gov
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. lcms.czresearchgate.net This technique separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz Larger polymer chains elute from the GPC column faster than smaller chains. lcms.cz
The GPC system is calibrated with polymer standards of known molecular weights (e.g., polystyrene) to generate a calibration curve. researchgate.net From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample can be determined. The PDI value provides information about the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution, which is often a sign of a well-controlled polymerization.
Table 3: Example GPC Data for a Poly(this compound) Sample
| Parameter | Description | Example Value |
|---|---|---|
| Mn | Number-Average Molecular Weight | 15,000 g/mol |
| Mw | Weight-Average Molecular Weight | 18,000 g/mol |
Thermal Analysis of this compound Homopolymers and Copolymers
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For polymers of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for characterizing their thermal transitions and stability.
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of key thermal transitions such as the glass transition temperature (Tg), which relates to the transition from a rigid, glassy state to a more flexible, rubbery state. For semi-crystalline polymers, DSC also measures the melting temperature (Tm) and the enthalpy of melting. The thermal characteristics of related materials, such as butyl stearate, have been studied for their phase change properties. jocet.org
Table 4: Summary of Thermal Analysis Data for Polymers
| Analytical Technique | Property Measured | Typical Information Obtained for Poly(this compound) |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Heat Flow | Glass Transition Temperature (Tg), Melting Temperature (Tm), Crystallization Temperature (Tc) |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of polymers, including the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c). For polymers of this compound, the presence of the long stearate side chain is expected to significantly influence its thermal behavior.
The DSC thermogram of such a polymer would be expected to show a glass transition at a relatively low temperature, corresponding to the onset of segmental motion in the polymer backbone. At higher temperatures, an endothermic peak corresponding to the melting of the crystalline stearate side chains would be observed. Upon cooling from the melt, an exothermic crystallization peak would indicate the temperature at which these side chains re-organize into a crystalline structure. The melting point of the monomer, this compound, is reported to be in the range of 40-44 °C guidechem.com.
Table 1: Expected Thermal Transitions of Poly(this compound) based on Analogous Polymers
| Thermal Transition | Expected Temperature Range (°C) | Description |
| Glass Transition (T_g) | -20 to 20 | Onset of segmental motion of the polymer backbone. |
| Melting (T_m) | 40 to 60 | Melting of the crystalline stearate side chains. |
| Crystallization (T_c) | 30 to 50 | Crystallization of the stearate side chains upon cooling. |
Note: The data in this table is hypothetical and based on the thermal behavior of structurally similar polymers. Actual values for poly(this compound) may vary.
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of a material by monitoring its mass change as a function of temperature. For poly(this compound), TGA can determine the onset of decomposition and the degradation profile, which are critical parameters for processing and application.
Research on the thermal stability of poly(vinyl ethers) with different side groups indicates that the nature of the side chain influences the degradation mechanism and onset temperature. Generally, the thermal degradation of poly(vinyl ethers) can proceed through various mechanisms, including chain scission and side-group elimination.
For poly(this compound), the initial weight loss is likely to be associated with the degradation of the ester and ether linkages in the side chain, followed by the decomposition of the polymer backbone at higher temperatures. The presence of the long hydrocarbon stearate chain might influence the degradation pathway and the char yield.
Table 2: Expected Thermal Decomposition Profile of Poly(this compound)
| Temperature Range (°C) | Expected Weight Loss (%) | Description of Decomposition Stage |
| 200 - 350 | 10 - 40 | Initial degradation, likely involving the scission of the ester and ether bonds in the side chain. |
| 350 - 500 | 40 - 80 | Main decomposition of the polymer backbone. |
| > 500 | 80 - 100 | Final decomposition and char formation/oxidation. |
Note: This table presents an anticipated decomposition profile. The actual TGA curve would depend on factors such as molecular weight, purity, and heating rate.
Rheological Characterization of this compound-Based Polymer Melts and Solutions
The rheological properties of a polymer, which describe its flow and deformation behavior, are crucial for understanding its processability and performance in various applications. For poly(this compound), both melt and solution rheology are of interest.
In the melt state, the long stearate side chains are expected to act as internal plasticizers, potentially lowering the melt viscosity compared to polymers with shorter side chains. At temperatures above the melting point of the side chains, the polymer would likely exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate. This is a common characteristic of polymer melts, arising from the alignment of polymer chains under flow.
In solution, the rheological behavior will be highly dependent on the solvent quality and polymer concentration. In a good solvent, the polymer chains will be expanded, leading to a higher solution viscosity. The presence of the long, hydrophobic stearate chains might lead to associative behavior in certain solvents, potentially forming micelles or other aggregates that would significantly impact the solution rheology.
Due to the lack of specific experimental data for poly(this compound), a hypothetical data table illustrating the expected trend in melt viscosity as a function of shear rate is provided below.
Table 3: Hypothetical Melt Viscosity of Poly(this compound) at a Processing Temperature
| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |
| 0.1 | 1000 |
| 1 | 800 |
| 10 | 500 |
| 100 | 200 |
| 1000 | 50 |
Note: This data is illustrative and represents a typical shear-thinning behavior expected for a polymer melt.
Advanced Microscopy Techniques for Polymer Morphology and Phase Behavior
Advanced microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are indispensable for visualizing the morphology and phase behavior of polymers at the micro- and nanoscale. For a semicrystalline polymer like poly(this compound), these techniques can provide detailed information about its crystalline structure.
Given the expected side-chain crystallization, the polymer would likely exhibit a morphology characterized by crystalline lamellae or spherulites embedded in an amorphous matrix.
Scanning Electron Microscopy (SEM) could be used to study the surface topography of solvent-cast films or fractured surfaces of the bulk polymer, revealing the larger-scale crystalline structures like spherulites.
Transmission Electron Microscopy (TEM) , particularly with staining techniques, could provide higher-resolution images of the crystalline lamellae and the amorphous regions, offering insights into the degree of crystallinity and the arrangement of the crystalline domains.
Atomic Force Microscopy (AFM) would be valuable for probing the surface morphology and mechanical properties at the nanoscale. Tapping-mode AFM could distinguish between the harder crystalline regions and the softer amorphous regions based on phase imaging.
While specific microscopy images for poly(this compound) are not available, the expected morphology would be similar to that observed for other comb-like polymers with long crystallizable side chains, showing distinct crystalline and amorphous domains.
Elemental Analysis and Mass Spectrometry for Compositional Verification
Elemental analysis and mass spectrometry are crucial for confirming the chemical composition and structure of the this compound monomer.
Elemental Analysis provides the percentage of carbon, hydrogen, and oxygen in the compound. For this compound (C₂₄H₄₆O₃), the theoretical elemental composition can be calculated and compared with experimental results to verify the purity of the synthesized monomer.
Table 4: Theoretical Elemental Composition of this compound
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 24 | 288.264 | 75.33 |
| Hydrogen (H) | 1.008 | 46 | 46.368 | 12.12 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 12.55 |
| Total | 382.629 | 100.00 |
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the monomer. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (382.62 g/mol ). The fragmentation pattern would provide structural information. Key fragmentation pathways would likely involve cleavage of the ester and ether bonds.
Common fragments would include ions corresponding to the stearoyl group, the butoxyvinyl group, and various alkyl fragments from the stearate chain. The analysis of these fragments is essential for confirming the structure of the monomer. The fragmentation of long-chain esters and ethers typically involves α-cleavage and McLafferty rearrangements whitman.edu.
Structure Property Relationships in 4 Vinyloxy Butyl Stearate Derived Materials
Influence of Monomer Structure on Polymer Chain Architecture and Conformation
The architecture and conformation of a polymer chain derived from 4-(vinyloxy)butyl stearate (B1226849) are directly influenced by the monomer's distinct structural features: the vinyl ether group, the butyl spacer, and the stearate tail.
Polymerizable Group: The vinyl ether group is known to polymerize primarily through cationic polymerization mechanisms. nih.govwikipedia.org This allows for the formation of a poly(vinyl ether) backbone. Unlike radical polymerization which can sometimes lead to branching, living cationic polymerization can produce linear and well-defined polymer chains with low polydispersity. nih.govspsj.or.jp
Side Chain: The most significant feature is the long pendant group, -(CH₂)₄-O-CO-(CH₂)₁₆-CH₃. This bulky and flexible side chain introduces significant steric hindrance, which influences the conformation of the main polymer chain. The polymer adopts a "comb-like" architecture, where the stearate side chains extend from the poly(vinyl ether) backbone. x-mol.comnih.gov
The combination of a flexible backbone and long, bulky side chains results in a polymer architecture where the properties are dominated by the behavior of the side chains rather than the backbone itself.
Correlation Between Stearate Content and Polymer Solubility and Crystallinity
The long, aliphatic stearate chain is the primary determinant of the solubility and crystallinity of polymers incorporating 4-(vinyloxy)butyl stearate.
Solubility: The principle of "like dissolves like" governs the solubility of these polymers. The long C18 stearate tail is highly nonpolar and hydrophobic.
Homopolymers: A homopolymer of pure this compound is expected to be soluble in nonpolar aliphatic and aromatic hydrocarbons but insoluble in polar solvents like water, methanol, or acetone (B3395972). scipoly.comatamanchemicals.comatamanchemicals.com
Crystallinity: Polymers with long alkyl side chains, such as those derived from this compound, are known to exhibit side-chain crystallinity. nih.govrsc.org
Mechanism: This phenomenon occurs when the long stearate side chains, not the polymer backbone, pack together to form ordered, crystalline lamellae. nih.govacs.org The polymer backbone is typically excluded from these crystalline domains and resides in the amorphous regions. acs.org
Effect of Stearate Content: The degree of crystallinity is directly proportional to the content of the stearate monomer. Higher concentrations of this compound allow for more efficient packing of the side chains, leading to a higher melting temperature (Tm) and a greater enthalpy of melting. rsc.org This side-chain crystallization imparts semi-crystalline properties to an otherwise amorphous poly(vinyl ether) backbone. For example, poly(vinyl stearate) itself is reported to have a melting point of around 45°C. scipoly.com
The following table illustrates the expected trends in properties as the weight percentage of this compound is increased in a copolymer with a hydrophilic vinyl ether.
| Weight % of this compound | Solubility in Nonpolar Solvents (e.g., Hexane) | Solubility in Polar Solvents (e.g., Water) | Expected Crystallinity | Melting Temperature (Tm) |
|---|---|---|---|---|
| 0% | Low | High | Amorphous | N/A |
| 25% | Moderate | Low | Low | Low / Broad |
| 50% | High | Insoluble | Moderate | Defined |
| 75% | High | Insoluble | High | Sharper / Higher |
| 100% | Very High | Insoluble | Highest | Sharp (~45°C) |
Impact of Polymerization Method on Resultant Material Performance Characteristics
The choice of polymerization method is critical as it dictates the polymer's molecular weight, molecular weight distribution (polydispersity index, PDI), and stereoregularity (tacticity), all of which profoundly impact the final material's performance.
Living Cationic Polymerization: This is the most effective method for vinyl ethers, including this compound. nih.govwikipedia.orgmdpi.com It allows for the synthesis of polymers with precisely controlled molecular weights and very narrow molecular weight distributions (PDI values close to 1.0). wikipedia.orgspsj.or.jp This level of control is crucial for predictable material properties. For example, well-defined block copolymers with specific block lengths can be synthesized, which is essential for creating self-assembling materials or effective emulsifiers. researchgate.netu-fukui.ac.jp
Conventional Cationic Polymerization: Traditional cationic polymerization, without a "living" character, often suffers from chain transfer and termination reactions. nih.gov This leads to polymers with broad molecular weight distributions and less control over the architecture. Such materials typically exhibit inferior mechanical properties and less predictable thermal behavior compared to those made via living polymerization.
Radical Polymerization: Vinyl ethers generally exhibit low reactivity in common radical polymerizations. researchgate.net While they can be copolymerized with more reactive monomers like acrylates or vinyl esters, creating a homopolymer of this compound via a standard radical process is challenging. researchgate.net If achieved, it would likely result in a polymer with poor molecular weight control and potential branching.
The stereochemistry (tacticity) of the poly(vinyl ether) backbone can also influence properties. Highly isotactic poly(vinyl ethers) can be semi-crystalline, whereas atactic versions are typically amorphous and liquid-like at room temperature. nih.gov Specific catalyst systems in cationic polymerization can be used to control this stereoregularity, thereby tuning the mechanical and thermal properties of the resulting material. nih.gov
The table below summarizes the typical characteristics of polymers produced by different methods.
| Polymerization Method | Molecular Weight Control | Polydispersity Index (PDI) | Architecture Control | Typical Material Performance |
|---|---|---|---|---|
| Living Cationic | Excellent | Narrow (< 1.2) | High (Linear, Block) | Predictable, consistent, superior mechanical/thermal properties. |
| Conventional Cationic | Poor | Broad (> 2.0) | Low | Inconsistent, often inferior mechanical properties. |
| Radical Polymerization | Very Poor (for homopolymer) | Very Broad | Very Low | Difficult to control, generally not used for homopolymerization. |
Designing for Specific Material Properties Through Controlled Integration of this compound
The true versatility of this compound is realized when it is used as a comonomer to engineer materials with specific, targeted properties. By strategically combining it with other monomers, a wide range of functionalities can be achieved.
Amphiphilic Materials: By creating block copolymers with a hydrophilic monomer (e.g., 2-methoxyethyl vinyl ether or vinyl acetate), materials with both water-soluble and oil-soluble segments can be produced. researchgate.netresearchgate.net The this compound block forms the hydrophobic domain, while the other block forms the hydrophilic domain. Such polymers can self-assemble in water to form micelles or vesicles, which have applications in drug delivery and as stabilizers for emulsions. rsc.org
Elastomers with Tunable Mechanics: Copolymerizing this compound with monomers that produce soft, low glass transition temperature (Tg) polymers can create thermoplastic elastomers. The stearate side chains can form crystalline domains that act as physical crosslinks at room temperature, providing structural integrity. Upon heating above the melting point of the stearate domains, the material can flow and be processed like a thermoplastic. The stiffness and elongation-at-break can be tuned by adjusting the stearate content. mdpi.com
Adhesives and Coatings: The long, nonpolar stearate chain provides excellent adhesion to low-energy surfaces and imparts hydrophobicity (water repellency). guidechem.com By copolymerizing this compound with monomers that enhance adhesion or toughness (e.g., butyl acrylate), pressure-sensitive adhesives or protective coatings can be formulated. researchgate.net The stearate component can also act as an internal plasticizer, increasing the flexibility of the final material.
Effects of Polymer Architecture (e.g., linear, branched, block) on Macroscopic Properties
Linear Polymers: Linear homopolymers of this compound will have properties dominated by side-chain crystallization. They will behave as semi-crystalline thermoplastics with a melting point around 40-45°C. scipoly.comchemsrc.com Linear block copolymers, as discussed previously, allow for the combination of distinct properties (e.g., hydrophilic and hydrophobic) into a single material, leading to self-assembly and microphase separation. researchgate.net
Branched Polymers: Introducing branching into the polymer backbone would disrupt the ability of the stearate side chains to pack into ordered crystalline structures. This would lead to a decrease in crystallinity, a lower melting point, and a reduction in tensile strength and stiffness. However, branching could also lower the melt viscosity, potentially making the polymer easier to process.
Block Copolymers: This architecture offers the most precise control over macroscopic properties. By creating an A-B-A triblock copolymer where 'A' is a poly(this compound) block and 'B' is a soft, amorphous polymer (like poly(butyl vinyl ether)), a classic thermoplastic elastomer can be formed. The stearate 'A' blocks would phase separate and crystallize, forming hard domains that anchor the soft, rubbery 'B' chains. This results in a material that is elastic at room temperature but can be melt-processed at higher temperatures. rsc.org The mechanical strength would depend on the molecular weight of the hard blocks, while the elasticity would be governed by the length of the soft block.
Degradation and Stability Studies of 4 Vinyloxy Butyl Stearate and Its Polymeric Derivatives
Thermal Degradation Mechanisms of Poly(4-(Vinyloxy)butyl Stearate)
The degradation of poly(vinyl ethers) is influenced by the nature of their side groups. For instance, poly(vinyl ethers) with bulky side groups that can form stable carbocations tend to have lower degradation temperatures. In the case of poly(this compound), the long stearate (B1226849) side chain is expected to play a significant role in the degradation mechanism.
Studies on chlorinated poly(vinyl ester) oligomers, including poly(vinyl stearate), have shown that thermal stability is enhanced by longer n-alkyl side chains. These polymers typically degrade in a multi-step process. The initial step likely involves the cleavage of the ester and ether linkages in the side chain, followed by the degradation of the polymer backbone at higher temperatures. The presence of the long alkyl chain in the stearate group may increase the thermal stability by providing a plasticizing effect and through steric hindrance.
The primary volatile products from the thermal degradation of similar polymers often include aldehydes, ketones, and hydrocarbons resulting from side-chain scission and subsequent reactions. The main polymer chain will eventually break down into smaller fragments.
Table 10.1.1: Comparative Thermal Decomposition Data of Related Polymers
| Polymer | Onset Decomposition Temperature (°C) | Temperature at Maximum Decomposition Rate (°C) |
| Poly(ethyl vinyl ether) | ~380 | ~400 |
| Poly(n-butyl vinyl ether) | ~390 | ~410 |
| Poly(vinyl stearate) oligomer | >250 | - |
| Poly(2-phthalimide ethyl vinyl ether) | ~324-371 | - |
Note: Data is compiled from studies on analogous polymers to provide an estimated range of thermal stability. The onset temperature for the poly(vinyl stearate) oligomer represents the beginning of the first degradation step.
Hydrolytic Stability of the Ester Linkage in this compound Polymers in Various Environments
The hydrolytic stability of poly(this compound) is a key factor in its durability in aqueous environments. The polymer contains two potentially hydrolyzable functional groups: a vinyl ether linkage in the backbone (post-polymerization) and an ester linkage in the side chain.
The hydrolysis of the vinyl ether group is known to be catalyzed by acids. The mechanism involves the protonation of the β-carbon of the vinyl ether, followed by the addition of water to form a hemiacetal, which then rapidly decomposes. In neutral or basic conditions, the vinyl ether linkage is generally stable.
The ester linkage of the stearate group is also susceptible to hydrolysis, which can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of ester hydrolysis is generally faster under basic conditions compared to acidic conditions.
The long alkyl chain of the stearate group can impart hydrophobicity to the polymer, which may limit the access of water to the ester and ether linkages, thereby slowing down the rate of hydrolysis, especially in neutral environments.
Table 10.2.1: pH Influence on the Hydrolysis of Vinyl Ether and Ester Linkages
| Linkage Type | Acidic Conditions (pH < 7) | Neutral Conditions (pH ≈ 7) | Basic Conditions (pH > 7) |
| Vinyl Ether | Susceptible to hydrolysis | Generally stable | Generally stable |
| Ester | Susceptible to hydrolysis | Slow hydrolysis | Accelerated hydrolysis |
This table provides a qualitative overview of the expected hydrolytic stability based on the general chemistry of vinyl ethers and esters.
Oxidative Degradation Pathways of Vinyl Ether Polymers: Mechanisms and Mitigation
Oxidative degradation of poly(this compound) can be initiated by heat, light, or the presence of radical species. The general mechanism for the oxidative degradation of polymers involves a free-radical chain reaction consisting of initiation, propagation, and termination steps.
For poly(vinyl ethers), the presence of the ether oxygen atom can influence the degradation pathway. The hydrogen atoms on the carbon adjacent to the ether oxygen (the α-carbon) are susceptible to abstraction, leading to the formation of a carbon-centered radical. This radical can then react with oxygen to form a peroxy radical.
The propagation phase involves the peroxy radical abstracting a hydrogen atom from another polymer chain, forming a hydroperoxide and a new carbon-centered radical. The decomposition of the hydroperoxides can lead to chain scission and the formation of various degradation products, including alcohols, aldehydes, and carboxylic acids. The long stearate side chain can also undergo oxidation, particularly at the methylene (B1212753) groups.
Mitigation strategies for oxidative degradation typically involve the addition of antioxidants. Chain-breaking antioxidants, such as hindered phenols and secondary aromatic amines, can interrupt the propagation cycle by scavenging peroxy radicals. Peroxide decomposers, such as phosphites and thioesters, can catalytically decompose hydroperoxides into non-radical products.
Table 10.3.1: Products from the Photooxidative Degradation of Poly(isobutyl vinyl ether) as a Model Compound
| Degradation Product | Molar Yield (%) |
| Isobutanol | ~30 |
| Isobutyraldehyde | ~10 |
| Isobutyric acid | ~10 |
Data from a study on the visible light-mediated photooxidative degradation of poly(isobutyl vinyl ether) using a chlorine radical initiator. This serves as a model for the types of products that could be expected from the side-chain degradation of poly(vinyl ethers).
Photodegradation Characteristics of this compound-Based Materials
Exposure to ultraviolet (UV) radiation can lead to the photodegradation of poly(this compound). The energy from UV photons can be sufficient to break chemical bonds within the polymer, either directly or through the action of photosensitizers.
The photodegradation of poly(vinyl ethers) often proceeds via a photooxidative mechanism, as described in the previous section, where the absorption of UV light leads to the formation of free radicals. The presence of the ether linkage can make the polymer susceptible to photo-oxidation. The stearate side chain, being a saturated alkyl chain, is relatively stable to direct photolysis but can be susceptible to radical-mediated oxidation initiated by the degradation of other parts of the polymer.
The quantum yield of photodegradation, which is a measure of the efficiency of a photochemical process, is an important parameter for assessing the photostability of a material. While specific quantum yield data for poly(this compound) is not available, studies on other polymers like poly(vinyl chloride) have established methods for determining the quantum yield of chain scission. The quantum yield is influenced by factors such as the wavelength of light, the presence of chromophores, and the surrounding environment.
To mitigate photodegradation, UV stabilizers are commonly incorporated into polymeric materials. UV absorbers, such as benzophenones and benzotriazoles, dissipate UV energy as heat. Hindered amine light stabilizers (HALS) act as radical scavengers, interrupting the degradation process.
Table 10.4.1: Kinetic Data for the Photooxidative Degradation of Poly(isobutyl vinyl ether)
| Parameter | Value |
| Time for significant degradation of polymer | ~2 hours |
| Main degradation products | Alcohols, Aldehydes, Carboxylic acids |
This data is from a study on the visible light-mediated photooxidative degradation of poly(isobutyl vinyl ether) and illustrates the timescale and general products of photodegradation for a model poly(vinyl ether).
Biodegradation Potential of this compound and its Polymeric Systems
The biodegradation of a polymer is its breakdown by microorganisms such as bacteria and fungi into simpler substances. The biodegradability of poly(this compound) will depend on the ability of microbial enzymes to cleave the ester and ether linkages and to metabolize the resulting fragments.
The ester linkage in the stearate side chain is generally susceptible to enzymatic hydrolysis by lipases and esterases. The long alkyl chain of stearic acid is a natural fatty acid and can be readily metabolized by many microorganisms. The presence of stearate moieties in a polymer matrix has been shown to enhance the biodegradation of otherwise less biodegradable polymers like polylactic acid (PLA).
The poly
Future Research Directions and Emerging Trends
Bio-inspired and Sustainable Synthesis Routes for 4-(Vinyloxy)butyl Stearate (B1226849)
Traditional synthesis routes for vinyl ether esters often involve multiple steps and harsh reaction conditions, which are not ideal from a sustainability perspective. The acid-labile nature of the vinyl ether group makes direct esterification with carboxylic acids using conventional catalysts challenging. nih.gov Future research is therefore pivoting towards greener, more efficient enzymatic pathways.
A highly promising direction is the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CalB), to catalyze the direct esterification of a hydroxyl-functional vinyl ether (like 1,4-butanediol (B3395766) vinyl ether) with stearic acid. nih.gov This biocatalytic approach offers several advantages over traditional methods, including high conversion rates (often exceeding 90% in under an hour), mild reaction conditions (operable from 22–90 °C), and simplified product purification, as the enzyme can be easily removed by filtration. nih.govtandfonline.comnih.gov This strategy represents a more sustainable alternative to methods requiring carboxylic acid derivatives. nih.gov
Further research will likely focus on optimizing these enzymatic processes, exploring different lipases for enhanced efficiency, and sourcing the precursor molecules from bio-based feedstocks. rsc.orgresearchgate.net For instance, stearic acid is readily available from plant and animal fats, and efforts to produce 1,4-butanediol and its vinyl ether derivative from biomass are advancing, paving the way for a fully bio-inspired and sustainable synthesis of 4-(vinyloxy)butyl stearate.
| Synthesis Parameter | Traditional Chemical Synthesis | Emerging Enzymatic Synthesis |
| Catalyst | Strong acids or bases | Immobilized Lipase (e.g., CalB) nih.gov |
| Reactants | Hydroxyl vinyl ether + Carboxylic acid derivatives (e.g., acid chlorides) | Hydroxyl vinyl ether + Carboxylic acid nih.gov |
| Reaction Conditions | Often requires harsh temperatures and pressures | Mild temperatures (22-90 °C), atmospheric pressure nih.gov |
| Sustainability | Lower; may involve toxic reagents and multiple steps | Higher; uses benign biocatalysts, one-pot reaction, fewer steps nih.govmdpi.com |
| Purification | Complex, may require chromatography | Simple filtration to remove enzyme nih.gov |
Exploration of this compound in Advanced Functional Materials and Devices
The distinct molecular structure of this compound—a polymerizable head and a long fatty acid tail—makes it an ideal candidate for creating advanced functional materials, particularly "smart" coatings and stimuli-responsive surfaces. advancedsciencenews.complasticsdecorating.comrsc.org
Future research will likely explore its use as a key monomer in photocurable resins for coatings. nih.gov The vinyl ether group facilitates rapid, oxygen-insensitive cationic photopolymerization, while the stearate chain can impart valuable properties such as hydrophobicity, lubricity, and flexibility. nih.gov An emerging trend is the development of stimuli-responsive coatings that can change their properties in response to external triggers like pH, temperature, or light. core.ac.uknih.govcornell.edu By copolymerizing this compound with functional monomers, it may be possible to create surfaces whose wettability or adhesion can be actively controlled.
The long alkyl chain can also be leveraged to create self-organizing or phase-separating materials. Polymers incorporating this monomer could form nanostructured domains, leading to materials with unique optical, mechanical, or surface properties. These could find applications in areas such as anti-fouling coatings, low-friction surfaces, and materials for microfluidic devices.
| Potential Material | Enabling Feature of this compound | Potential Application |
| Smart Coatings | Stearate chain (hydrophobicity); Vinyl ether (polymerization) | Reversibly switchable wettability, self-cleaning surfaces advancedsciencenews.comspecialchem.com |
| Self-Healing Polymers | Stearate chain for mobility and reversible interactions | Coatings that can repair minor scratches or damage |
| Low-Friction Surfaces | Stearate chain acts as a lubricating moiety at the surface | Medical devices, industrial machinery, marine applications |
| Phase-Change Materials | Crystalline nature of the long alkyl stearate chains | Thermal energy storage, smart textiles |
Integration of this compound into Hybrid and Composite Material Systems
The integration of this compound into hybrid and composite materials is a promising research avenue to develop materials with enhanced and tailored properties. Its bifunctional nature allows it to act either as a comonomer within a polymer matrix or as a surface modifier for inorganic fillers. ahelite.comsunychem.comsinosunman.comhblgchem.com
As a comonomer, it can be copolymerized with other vinyl monomers (e.g., vinyl chloride, other vinyl ethers) to create resins with built-in flexibility and hydrophobicity. ahelite.comhblgchem.com These resins could serve as advanced binders in composite materials, improving the adhesion and compatibility of the polymer matrix with various fillers, from conventional glass fibers to advanced nanomaterials.
A particularly interesting trend is the use of such molecules for the surface modification of nanoparticles (e.g., silica, alumina, metal oxides). walshmedicalmedia.comnih.govipme.rumdpi.com The ester group can anchor to the nanoparticle surface, while the vinyl ether group remains available to covalently bond with a surrounding polymer matrix during curing. This creates a strong interface between the filler and the matrix, significantly improving the mechanical properties and durability of the resulting nanocomposite. Future work will focus on tailoring the interface properties in composites for applications in aerospace, automotive, and heavy-duty anti-corrosion coatings. walshmedicalmedia.com
| System Type | Role of this compound | Predicted Outcome | Potential Application Area |
| Polymer Blend | Hydrophobic/plasticizing comonomer | Improved flexibility, impact resistance, and water repellency | Flexible coatings, adhesives |
| Nanocomposite | Surface functionalizing agent for fillers (e.g., nano-silica) | Enhanced dispersion of nanoparticles, improved filler-matrix adhesion walshmedicalmedia.comipme.ru | High-performance coatings, structural composites |
| Fiber-Reinforced Polymer | Component of the resin matrix | Better wetting of fibers, reduced internal stress, enhanced durability | Marine and transportation coatings hblgchem.com |
Computational Predictions for Novel Applications of this compound Based on Structure-Property Correlations
Computational modeling and simulation are becoming indispensable tools for accelerating materials discovery. Future research on this compound will increasingly rely on these methods to predict its behavior and guide the design of new materials, reducing the need for extensive empirical experimentation. researchgate.netacs.org
Density Functional Theory (DFT) calculations can be employed to investigate the reactivity of the vinyl ether monomer in various polymerization reactions, helping to predict copolymerization behavior and reaction mechanisms. nih.govresearchgate.netrsc.orgacs.orgresearchgate.net This can guide the synthesis of copolymers with specific monomer sequences and architectures.
Molecular Dynamics (MD) simulations offer a powerful way to predict the macroscopic properties of polymers derived from this compound. chemrxiv.orgmdpi.comrsc.org By simulating the interactions of polymer chains, MD can predict how the long stearate side chains influence polymer morphology, such as their tendency to self-assemble or crystallize. rsc.org This is crucial for understanding properties like the glass transition temperature, mechanical modulus, and the barrier properties of films and coatings. Such simulations can screen potential formulations for hybrid materials, predicting the compatibility and interfacial adhesion between the polymer and other components. mdpi.com
| Computational Method | Predicted Property/Behavior | Impact on Research & Development |
| Density Functional Theory (DFT) | Monomer reactivity ratios, polymerization kinetics, reaction pathways researchgate.netrsc.org | Optimization of synthesis for tailored copolymers |
| Molecular Dynamics (MD) | Polymer chain conformation, self-assembly, glass transition temperature, mechanical properties researchgate.netchemrxiv.org | Design of polymers with specific thermal and mechanical profiles |
| Coarse-Grained Simulations | Large-scale morphology, phase separation in blends and composites | Prediction of material microstructure and performance in hybrid systems |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with macroscopic properties (e.g., solubility, hydrophobicity) | Rapid screening of derivative compounds for specific applications |
Cross-Disciplinary Research Synergies Involving this compound in Biomedical and Environmental Applications
The unique chemical characteristics of this compound open up exciting possibilities at the intersection of polymer chemistry, medicine, and environmental science.
In the biomedical field, its components—a biocompatible fatty acid and a polymerizable vinyl ether—make it a strong candidate for creating materials for drug delivery and medical devices. pharmaexcipients.comresearchgate.netjddtonline.info Vinyl polymers are known for their potential biocompatibility and ease of functionalization. pharmaexcipients.com The hydrophobic stearate chains could form the core of nanoparticles or micelles, encapsulating hydrophobic drugs for controlled release. researchgate.net Polymers based on this monomer could also be explored as biodegradable and biocompatible coatings for medical implants to improve lubricity and reduce foreign body response.
From an environmental perspective, the presence of an ester linkage in the molecule introduces a potential site for biodegradation, a significant advantage over many conventional vinyl polymers. rsc.orgacs.orgmdpi.com Future research could focus on designing polymers that incorporate this compound to create partially or fully biodegradable plastics. acs.org For example, copolymerizing it with monomers that create additional cleavable bonds in the polymer backbone could lead to materials that break down under specific environmental conditions, helping to mitigate plastic pollution. rsc.org
| Disciplinary Area | Potential Application | Key Feature of this compound |
| Biomedical (Drug Delivery) | Hydrophobic core of drug-loaded nanoparticles or micelles pharmaexcipients.comresearchgate.net | Long, hydrophobic stearate chain; biocompatibility of fatty acids |
| Biomedical (Medical Devices) | Biocompatible and lubricious coatings for implants or catheters | Stearate chain for lubricity; polymerizable vinyl group for coating formation |
| Environmental (Biodegradable Polymers) | Comonomer to introduce degradable linkages into vinyl polymers acs.orgmdpi.com | Ester bond is susceptible to hydrolytic or enzymatic degradation |
| Environmental (Remediation) | Sorbent materials for hydrophobic pollutants | High hydrophobicity from the long alkyl stearate chain |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-(Vinyloxy)butyl stearate relevant to its use in polymer synthesis?
- Answer : The compound’s molecular formula (C22H44O2), molecular weight (340.58 g/mol), and reactivity of the vinyloxy group are critical. Its solubility in organic solvents like methylene chloride facilitates incorporation into polymer matrices. The vinyloxy group enables crosslinking via free-radical polymerization, enhancing material stability . Key properties include density (0.861 g/mL at 20°C) and boiling point (~220°C at 25 mmHg), which influence processing conditions .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Answer : Based on analogous esters (e.g., butyl stearate), follow GHS precautions:
- H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
- Use PPE (gloves, goggles, lab coats), work in a fume hood, and store at −20°C in sealed containers. Avoid dust formation and incompatible materials .
Q. How is this compound synthesized, and what are common purification methods?
- Answer : Synthesized via esterification of stearic acid with 4-(vinyloxy)butanol, typically using acid catalysts (e.g., sulfuric acid). Purification involves solvent extraction, distillation, or column chromatography. Confirm purity via NMR (for structural verification) and GC-MS (for residual solvent analysis) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Answer : A 2³ factorial design can evaluate variables:
- Factors : Catalyst concentration (0.5–2.0%), temperature (80–120°C), reaction time (4–12 hrs).
- Responses : Yield, purity, and vinyl group retention. Statistical analysis (ANOVA) identifies significant factors. For example, higher temperatures may accelerate esterification but risk vinyl group degradation .
Q. What methodologies assess the sustained-release performance of this compound in drug delivery systems?
- Answer :
- In vitro : Use phosphate-buffered saline (pH 7.4) at 37°C with agitation. Monitor drug release via HPLC. Accelerated testing (e.g., elevated temperature) predicts long-term behavior .
- In vivo : Conduct pharmacokinetic studies in animal models (e.g., beagle dogs). Fluorescence imaging tracks drug distribution in microspheres, as demonstrated with butyl stearate analogues .
Q. How does the vinyloxy group influence the material properties of polymers incorporating this compound?
- Answer : The vinyloxy group enables UV- or thermally initiated crosslinking, enhancing mechanical strength and thermal stability. For example, in chromatographic membranes, it improves solvent resistance and phase separation efficiency. Characterize crosslink density via swelling experiments or dynamic mechanical analysis (DMA) .
Q. What analytical techniques are critical for characterizing this compound in complex mixtures?
- Answer :
- FTIR : Confirm ester carbonyl (C=O at ~1740 cm⁻¹) and vinyl (C=C at ~1640 cm⁻¹) groups.
- NMR : ¹H NMR reveals vinyl protons (δ 4.8–6.0 ppm) and butyl chain integration.
- HPLC-MS : Quantifies purity and detects degradation products.
- GPC : Assess molecular weight distribution in polymerized forms .
Q. How can researchers resolve contradictions in thermal stability data for this compound-containing materials?
- Answer : Discrepancies may arise from differences in crosslinking density or residual catalysts. Use thermogravimetric analysis (TGA) under inert atmospheres to compare decomposition profiles. Pair with differential scanning calorimetry (DSC) to identify glass transition (Tg) and melting (Tm) points. Replicate studies under standardized conditions to isolate variables .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., variable drug release rates), conduct sensitivity analysis to identify experimental variables (e.g., microsphere porosity, solvent choice). Cross-validate with orthogonal techniques (e.g., fluorescence imaging vs. HPLC) .
- Experimental Design : For in vivo studies, use randomized block designs to control inter-subject variability. Include control groups (e.g., non-functionalized stearates) to isolate the vinyloxy group’s effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
